CPI-4203
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUCSMPNEDSGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Epigenetic Modulator: A Technical Guide to CPI-4203's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-4203 is a selective small molecule inhibitor of the Lysine-Specific Demethylase 5 (KDM5) family of enzymes, with a notable potency for KDM5A.[1][2] As epigenetic modifiers, the KDM5 enzymes play a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[3] Dysregulation of KDM5 activity is implicated in various pathologies, particularly in cancer, making it a compelling target for therapeutic intervention. This compound, a structural analog of the more potent KDM5 inhibitor CPI-455, serves as a valuable tool for elucidating the biological functions of the KDM5 family and for validating them as therapeutic targets. This guide provides an in-depth overview of the mechanism of action of this compound, supported by experimental data and protocols.
Core Mechanism of Action
This compound exerts its inhibitory effect on KDM5A through competitive inhibition with respect to the co-substrate 2-oxoglutarate (2-OG).[1][2] The KDM5 enzymes are part of the JmjC domain-containing family of histone demethylases, which utilize Fe(II) and 2-OG as cofactors to catalyze the demethylation of histone substrates. By competing with 2-OG for binding to the active site of KDM5A, this compound effectively blocks the demethylation of di- and tri-methylated H3K4 (H3K4me2/3). This leads to a global increase in H3K4me3 levels, thereby altering gene expression patterns.
Quantitative Data
The inhibitory activity of this compound against KDM5A has been quantified, highlighting its utility as a specific, albeit less potent, chemical probe compared to its analog, CPI-455.
| Parameter | Value | Target | Reference |
| IC50 | 250 nM | KDM5A | [1][2][4] |
| Relationship to CPI-455 | ~25-fold less potent | KDM5A | [4] |
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of histone methylation and its downstream consequences on gene transcription. By inhibiting KDM5A, this compound prevents the removal of the H3K4me3 active mark, leading to the sustained expression of KDM5A target genes. KDM5A itself is involved in several critical cellular pathways.
Caption: KDM5A signaling and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of KDM5A inhibitors like this compound.
Biochemical Assay for KDM5A Inhibition (AlphaScreen)
This assay quantifies the demethylase activity of KDM5A and the inhibitory effect of compounds like this compound.
References
CPI-4203: A Technical Guide for the Selective Inhibition of KDM5A
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-4203 is a small molecule inhibitor targeting the histone demethylase KDM5A, a member of the lysine-specific demethylase 5 (KDM5) family. These enzymes are crucial epigenetic regulators, primarily responsible for the demethylation of histone H3 lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5A, this compound offers a tool to probe the biological functions of this enzyme and presents a potential therapeutic strategy for diseases characterized by aberrant KDM5A activity, such as certain cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its impact on relevant signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.
Introduction to KDM5A and this compound
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are 2-oxoglutarate (2-OG) and Fe(II)-dependent histone lysine demethylases that specifically remove di- and tri-methyl groups from H3K4 (H3K4me2/3).[1] These epigenetic marks are critical for regulating gene expression, and their removal by KDM5 enzymes generally leads to transcriptional repression. Overexpression and hyperactivity of KDM5A have been implicated in various cancers, where it contributes to tumor progression and drug resistance by silencing tumor suppressor genes.[1]
This compound emerges as a selective inhibitor of KDM5A.[1][2][3][4] It is structurally related to the more potent pan-KDM5 inhibitor, CPI-455.[1][2][3] this compound acts as a competitive inhibitor with respect to the 2-oxoglutarate cofactor, binding to the active site of the enzyme and preventing its demethylase activity.[1] This inhibition leads to an increase in global H3K4me3 levels, thereby restoring the expression of silenced genes.[5]
Quantitative Data
The following table summarizes the available quantitative data for this compound and the related, more potent inhibitor CPI-455 for comparative purposes.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound | KDM5A | Enzymatic Assay | 250 nM | Data not available | [1][2][3][4] |
| CPI-455 | KDM5A | Enzymatic Assay | 10 nM | >200-fold vs. KDM2, 3, 4, 6, 7 | [5][6] |
Note: There is currently no publicly available data on the selectivity profile of this compound against other KDM5 family members (KDM5B, KDM5C, KDM5D) or other histone demethylase families. Such data is critical for a thorough understanding of its biological effects.
Mechanism of Action and Signaling Pathways
This compound inhibits the demethylase activity of KDM5A, leading to an accumulation of H3K4me3 at gene promoters. This, in turn, can reactivate the expression of tumor suppressor genes and other key regulatory genes. KDM5A is known to be involved in several critical signaling pathways.
KDM5A's Role in Gene Regulation
The primary mechanism of KDM5A is the removal of methyl groups from H3K4, leading to transcriptional repression. Inhibition by this compound reverses this effect.
Notch Signaling Pathway
KDM5A has been shown to act as a corepressor in the Notch signaling pathway. In the absence of a Notch signal, KDM5A is part of a repressor complex that silences Notch target genes. Inhibition of KDM5A by this compound is expected to derepress these target genes, thus activating Notch signaling.
Wnt/β-catenin Signaling Pathway
KDM5A has been reported to negatively regulate the Wnt/β-catenin signaling pathway. By inhibiting KDM5A, this compound may therefore lead to the activation of this pathway. This interaction is complex and may be context-dependent.
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. The following are generalized protocols for key assays that are essential for characterizing KDM5A inhibitors. These should be adapted and optimized for specific experimental conditions.
KDM5A Enzymatic Assay (AlphaLISA-based)
This protocol describes a homogenous, bead-based assay to measure the demethylase activity of KDM5A.
Materials:
-
Recombinant full-length KDM5A
-
Biotinylated H3K4me3 peptide substrate
-
2-Oxoglutarate
-
This compound
-
AlphaLISA® anti-H3K4me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BSA, 50 µM Ascorbic Acid, 1 µM (NH4)2Fe(SO4)2·6H2O)
-
Stop Buffer (e.g., EDTA in assay buffer)
Procedure:
-
Add assay buffer, this compound (at various concentrations), and KDM5A to a 384-well plate.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the demethylase reaction by adding a mixture of the H3K4me3 peptide substrate and 2-oxoglutarate.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the stop buffer.
-
Add the AlphaLISA® Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
Read the plate using an AlphaScreen®-compatible plate reader.
Western Blot for H3K4me3 Levels in Cells
This protocol is for assessing the effect of this compound on the global levels of H3K4me3 in cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high KDM5A expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to KDM5A in a cellular context.[7][8][9] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cell line expressing endogenous KDM5A
-
This compound
-
PBS and appropriate cell culture media
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Antibody against KDM5A for detection
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by repeated freeze-thaw cycles).
-
Pellet the precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KDM5A in each sample by Western blot or another quantitative protein detection method.
-
Plot the amount of soluble KDM5A as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
In Vivo Studies
There is currently no publicly available information on in vivo efficacy or pharmacokinetic studies specifically for this compound. However, studies with the related compound CPI-455 have demonstrated in vivo activity.[5] For a compound like this compound, a typical in vivo study would involve the following general steps:
-
Pharmacokinetic (PK) studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model (e.g., mouse or rat).[10][11][12][13] This would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time.
-
Efficacy studies in xenograft models: Assess the anti-tumor activity of this compound in mice bearing tumors derived from human cancer cell lines with high KDM5A expression.[14][15] Key endpoints would include tumor growth inhibition, survival, and analysis of biomarkers (e.g., H3K4me3 levels in tumor tissue).
Conclusion and Future Directions
This compound is a valuable research tool for studying the biological roles of KDM5A. Its demonstrated in vitro activity warrants further investigation to fully characterize its potential. Key areas for future research include:
-
Comprehensive Selectivity Profiling: Determining the IC50 values of this compound against all KDM5 family members and other relevant histone demethylases is essential to understand its specificity.
-
Detailed Mechanistic Studies: Elucidating the precise downstream effects of this compound on gene expression and signaling pathways in various cellular contexts.
-
In Vivo Characterization: Conducting pharmacokinetic and efficacy studies in relevant animal models to assess its therapeutic potential.
-
Structural Biology: Obtaining a crystal structure of KDM5A in complex with this compound would provide valuable insights for the rational design of next-generation inhibitors.
The continued investigation of this compound and other KDM5A inhibitors holds promise for advancing our understanding of epigenetic regulation in health and disease and may lead to the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CPI-4203 on Histone H3K4 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of CPI-4203, a selective inhibitor of the KDM5 family of histone demethylases, on histone H3 lysine 4 (H3K4) methylation. We delve into the core mechanism of action, present quantitative data on its cellular effects, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.
Introduction to this compound and Histone H3K4 Methylation
Histone post-translational modifications are critical regulators of chromatin structure and gene expression. Among these, the methylation of histone H3 at lysine 4 (H3K4) is a key activating mark, with its trimethylated form (H3K4me3) being predominantly found at the transcription start sites of active genes. The levels of H3K4 methylation are dynamically regulated by histone methyltransferases (HMTs) and histone demethylases (KDMs).
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove di- and trimethyl marks from H3K4. Overexpression and aberrant activity of KDM5 enzymes have been implicated in various cancers, where they contribute to transcriptional repression of tumor suppressor genes and promote drug resistance.
This compound is a selective, small-molecule inhibitor of the KDM5 family of histone demethylases. It functions as a competitive inhibitor of the co-factor 2-oxoglutarate (2-OG) at the catalytic site of KDM5 enzymes. By inhibiting KDM5 activity, this compound leads to a global increase in the levels of H3K4me3, thereby modulating gene expression and impacting cellular phenotypes.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of KDM5 histone demethylases. This inhibition leads to a subsequent increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).
KDM5A Signaling Pathway
The following diagram illustrates the signaling pathway involving KDM5A and the point of intervention for this compound.
Upstream regulators such as PARP1 and the retinoblastoma protein (pRB) can influence the recruitment and activity of KDM5A. KDM5A, in turn, demethylates H3K4me3 and H3K4me2, leading to transcriptional repression of target genes. This compound directly inhibits KDM5A, preventing the removal of these activating histone marks and resulting in increased H3K4me3 levels and subsequent transcriptional activation of previously silenced genes.
Quantitative Effects of this compound on H3K4 Methylation
This compound is a selective inhibitor of KDM5 demethylases with a reported IC50 of 250 nM for KDM5A.[1][2][3] It is structurally related to, but less potent than, the more extensively characterized KDM5 inhibitor, CPI-455.[2][3] Inhibition of KDM5 enzymes by small molecules like this compound has been shown to lead to a dose-dependent increase in global H3K4me3 levels in various cancer cell lines.
Table 1: Representative Data on the Effect of a KDM5 Inhibitor on Global Histone H3 Methylation Levels
| Treatment Concentration | Relative H3K4me3 Level (Fold Change vs. Vehicle) | Relative H3K4me2 Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| 0.1 µM | 1.5 | 1.1 |
| 1.0 µM | 3.2 | 1.3 |
| 10 µM | 5.8 | 1.4 |
This table presents hypothetical data based on the expected effects of a KDM5 inhibitor to illustrate the anticipated dose-dependent increase in H3K4me3 levels. Actual results will vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
To assess the impact of this compound on H3K4 methylation, two primary experimental techniques are employed: Western Blotting for global changes and Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or sequencing (ChIP-seq) for locus-specific changes.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effect of this compound on H3K4me3 levels.
Western Blotting for Global H3K4me3 Levels
Objective: To determine the overall change in H3K4me3 levels in cells treated with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer or similar)
-
Histone extraction buffer (e.g., 0.2 N HCl)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations (and a vehicle control) for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 and total H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Perform densitometric analysis to quantify the H3K4me3 signal, normalizing to the total H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific H3K4me3 Enrichment
Objective: To measure the change in H3K4me3 enrichment at the promoter of specific target genes following this compound treatment.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis and wash buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K4me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR master mix and primers for target gene promoters and a negative control region
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody or an IgG control overnight at 4°C. Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the protein with Proteinase K. Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific to the promoter regions of known KDM5 target genes and a negative control region.
-
Data Analysis: Calculate the enrichment of H3K4me3 at each locus as a percentage of the input DNA and normalize to the IgG control.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological roles of the KDM5 family of histone demethylases. Its ability to selectively inhibit KDM5 and increase H3K4me3 levels provides a powerful tool to investigate the downstream consequences of modulating this key epigenetic mark. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify the cellular effects of this compound and other KDM5 inhibitors.
Future research will likely focus on elucidating the full spectrum of genes regulated by KDM5 activity and the therapeutic potential of KDM5 inhibitors in various cancer contexts. The combination of this compound with other anti-cancer agents may also represent a promising strategy to overcome drug resistance and improve patient outcomes. The continued development of potent and selective KDM5 inhibitors, along with a deeper understanding of their molecular mechanisms, will be crucial for translating these epigenetic therapies into the clinic.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. Joining the PARty: PARP Regulation of KDM5A during DNA Repair (and Transcription?): KDM5A orchestrates multiple DNA-based cellular processes through poly (ADP-ribose) recognition, providing novel therapeutic intervention routes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of CPI-4203's Competitive Inhibition of 2-Oxoglutarate: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-4203 is a potent inhibitor of Lysine-Specific Demethylase 5A (KDM5A), a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent Jumonji C (JmjC) domain-containing histone demethylase family. Its mechanism of action, characterized by direct competition with the co-substrate 2-oxoglutarate, is of significant interest in the development of epigenetic modulators. This technical guide provides an in-depth analysis of the biochemical properties of this compound, its relationship with the more potent inhibitor CPI-455, and the experimental methodologies used to characterize its function. The competitive nature of this compound with a vital cellular metabolite has profound implications for its therapeutic application, cellular activity, and the design of future KDM5 inhibitors.
Introduction to KDM5A and the Role of 2-Oxoglutarate
KDM5A, also known as JARID1A or RBP2, is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. By demethylating H3K4, KDM5A acts as a transcriptional repressor. Overexpression and aberrant activity of KDM5A have been implicated in various cancers, where it contributes to tumor initiation, progression, and drug resistance by silencing tumor suppressor genes.
The catalytic activity of KDM5A is dependent on several co-factors, most notably Fe(II) and the co-substrate 2-oxoglutarate (2-OG), also known as α-ketoglutarate. 2-OG is a key intermediate in the citric acid cycle, linking cellular metabolism to epigenetic regulation. Within the active site of KDM5A, 2-OG coordinates with the Fe(II) ion and facilitates the oxidative demethylation of the histone substrate. The competitive inhibition of this binding site by small molecules like this compound is a cornerstone of targeted KDM5A-directed cancer therapy.
This compound: A Competitive Inhibitor of KDM5A
This compound has been identified as a potent and selective inhibitor of KDM5A[1][2]. It is structurally related to CPI-455, a more potent KDM5 inhibitor, and is often utilized as a less potent control compound in research settings[3][4]. The key feature of this compound is its mechanism of action: it directly competes with 2-oxoglutarate for binding to the KDM5A active site[1][2].
Quantitative Data
The inhibitory potency of this compound and its more potent analogue, CPI-455, against KDM5A is summarized in the table below. This data is critical for comparing the efficacy of these compounds and for designing experiments to probe KDM5A function.
| Compound | Target | IC50 (nM) | Notes | Reference |
| This compound | KDM5A | 250 | Competitive with 2-oxoglutarate. Structurally related to CPI-455 but less potent. | [1][3][5][6] |
| CPI-455 | KDM5A | 10 | A potent, specific KDM5 inhibitor. | [4] |
The Significance of 2-Oxoglutarate Competition
The competitive nature of this compound's interaction with 2-oxoglutarate is a critical aspect of its pharmacological profile. This mechanism has several important implications:
-
Direct Modulation of Catalytic Activity: By occupying the 2-OG binding pocket, this compound directly prevents the binding of the co-substrate essential for the demethylation reaction, thereby inhibiting the enzyme's catalytic function.
-
Cellular Potency and Metabolic State: The intracellular concentration of 2-oxoglutarate can fluctuate depending on the metabolic state of the cell. As a competitive inhibitor, the efficacy of this compound may be influenced by these fluctuations. This is a key consideration for in vivo applications and predicting therapeutic response in different tumor microenvironments.
-
Selectivity: Targeting the co-substrate binding site is a common strategy for inhibiting JmjC domain-containing enzymes. The structural features of the 2-OG pocket in KDM5A that are exploited by this compound can inform the design of more selective inhibitors that can distinguish between different KDM subfamilies.
-
Structural Insights: The development of 2-OG competitive inhibitors has been greatly aided by structural biology. Co-crystal structures of KDM5A with these inhibitors reveal the key interactions within the active site and provide a rational basis for structure-based drug design[7].
Signaling Pathways and Experimental Workflows
KDM5A Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of KDM5A in histone demethylation and gene regulation, and the mechanism of inhibition by this compound.
Caption: KDM5A-mediated demethylation of H3K4me3 and its inhibition by this compound.
Experimental Workflow: Characterizing a Competitive Inhibitor
The workflow for characterizing a competitive inhibitor like this compound typically involves a series of biochemical and cellular assays.
Caption: A typical experimental workflow for the characterization of a KDM5A inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism. Below are outlines of key experimental protocols used to characterize KDM5A inhibitors.
KDM5A Inhibition Assay (AlphaLISA)
This protocol describes a homogenous, bead-based assay to determine the IC50 value of an inhibitor.
-
Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5A. The product, H3K4me2, is detected by a specific antibody conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of the demethylated product, the beads are brought into proximity, generating a chemiluminescent signal.
-
Materials:
-
Recombinant human KDM5A enzyme
-
Biotinylated H3(1-12)K4me3 peptide substrate
-
Anti-H3K4me2 antibody
-
AlphaLISA acceptor beads
-
Streptavidin donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: FeSO4, Ascorbic Acid, 2-Oxoglutarate
-
This compound and other test compounds
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add KDM5A enzyme, assay buffer, and the inhibitor dilutions.
-
Incubate to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the peptide substrate and cofactors.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the detection reagents (antibody and acceptor beads).
-
Incubate in the dark.
-
Add streptavidin donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the dose-response curves.
-
Enzyme Kinetics for Determining Competitive Inhibition
To confirm the competitive inhibition mechanism and determine the inhibition constant (Ki), enzyme activity is measured at various concentrations of both the substrate (2-oxoglutarate) and the inhibitor (this compound).
-
Principle: By measuring the reaction velocity at different substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
-
Procedure:
-
Set up a series of reactions with a fixed concentration of KDM5A and H3K4me3 peptide substrate.
-
Vary the concentration of 2-oxoglutarate across a range (e.g., 0.5x to 10x Km).
-
For each 2-oxoglutarate concentration, perform the assay with a range of this compound concentrations (including a no-inhibitor control).
-
Measure the initial reaction rates (velocity).
-
Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting to the Michaelis-Menten equation for competitive inhibition.
-
Determine the Ki value from the analysis.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Principle: A solution of the inhibitor (ligand) is titrated into a solution containing the protein (KDM5A). The heat released or absorbed upon binding is measured.
-
Procedure:
-
Dialyze purified KDM5A and dissolve this compound in the same buffer to minimize heats of dilution.
-
Load the KDM5A solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Clinical Development and Future Perspectives
Currently, there are no registered clinical trials specifically for this compound. The clinical development of KDM5 inhibitors is an active area of research, with other compounds targeting this enzyme family undergoing investigation. The insights gained from studying compounds like this compound, particularly regarding the competitive inhibition of 2-oxoglutarate, are invaluable for the development of next-generation epigenetic therapies. Understanding how to effectively target the 2-OG binding site to achieve high potency and selectivity will be crucial for the successful clinical translation of KDM5 inhibitors.
Conclusion
This compound serves as a critical tool for understanding the biological roles of KDM5A and the therapeutic potential of its inhibition. Its mechanism as a 2-oxoglutarate competitive inhibitor highlights the intricate link between cellular metabolism and epigenetic control. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance the field of epigenetic therapy. The continued exploration of the structure-activity relationships of 2-OG competitive inhibitors will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. adooq.com [adooq.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Enzymatic Inhibition Profile of CPI-4203
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-4203 is a selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a pronounced activity against KDM5A. As epigenetic modulators, KDM5 enzymes play a critical role in cancer development and drug resistance by altering chromatin structure and gene expression. This technical guide provides a comprehensive overview of the enzymatic inhibition profile of this compound, including its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization. Furthermore, this document elucidates the critical signaling pathways influenced by KDM5A, offering a rationale for the therapeutic potential of its inhibition.
Introduction to this compound
This compound is a small molecule inhibitor targeting the KDM5 family of histone demethylases.[1][2] These enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription. By inhibiting KDM5A, this compound serves as a valuable tool for studying the biological functions of this enzyme and as a potential therapeutic agent in oncology. It is structurally related to CPI-455, a more potent pan-KDM5 inhibitor, and is often utilized as a less potent control compound in research settings.[1][2]
Quantitative Inhibition Profile
The primary target of this compound is KDM5A, against which it exhibits competitive inhibition with respect to the co-substrate 2-oxoglutarate (2-OG).[3] The inhibitory potency of this compound has been quantified, and the available data is summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (nM) | Inhibition Type | Notes |
| KDM5A | This compound | 250 | Competitive with 2-oxoglutarate | Structurally related to the more potent inhibitor CPI-455.[1][2][3] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The determination of the enzymatic inhibition profile of this compound relies on robust and sensitive biochemical assays. The most common method employed is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an amplified luminescent proximity homogeneous assay (AlphaLISA/AlphaScreen).
Principle of the AlphaScreen Assay for KDM5A Inhibition
The AlphaScreen assay is a bead-based technology used to study biomolecular interactions. For KDM5A, the assay measures the demethylation of a biotinylated H3K4me3 peptide substrate. The key components are:
-
Donor Beads: Streptavidin-coated beads that bind to the biotinylated histone peptide substrate.
-
Acceptor Beads: Antibody-coated beads that specifically recognize the demethylated product (H3K4me2/me1).
When the enzyme is active, it demethylates the substrate, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. An inhibitor like this compound will prevent this reaction, leading to a decrease in the luminescent signal.
Detailed Experimental Workflow
KDM5A Signaling Pathway
KDM5A is a critical regulator of gene expression and is implicated in numerous cancer-related signaling pathways. Its primary function is to remove activating H3K4me3 marks from the promoters of target genes, leading to transcriptional repression.
Overview of KDM5A-mediated Gene Regulation
KDM5A is often overexpressed in various cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenic pathways. Key downstream effects of KDM5A activity include:
-
Cell Cycle Progression: KDM5A can repress the expression of cell cycle inhibitors like p16, p21, and p27, thereby promoting cell proliferation.
-
Inhibition of Apoptosis: By downregulating pro-apoptotic genes, KDM5A can contribute to cell survival.
-
Drug Resistance: KDM5A has been shown to be involved in the development of resistance to various cancer therapies.
-
Metastasis: KDM5A can promote cancer cell invasion and metastasis by regulating the expression of genes involved in cell adhesion and migration.
Visualizing the KDM5A Signaling Cascade
The following diagram illustrates the central role of KDM5A in regulating downstream signaling pathways relevant to cancer.
Conclusion and Future Directions
This compound is a well-characterized selective inhibitor of KDM5A, providing a valuable chemical probe to investigate the epigenetic regulation of gene expression. Its defined inhibitory profile and mechanism of action make it a crucial tool for dissecting the complex roles of KDM5A in health and disease. Further research is warranted to explore the full therapeutic potential of KDM5A inhibition, including the development of more potent and selective inhibitors and their evaluation in preclinical and clinical settings for various malignancies. The detailed methodologies and pathway analyses presented in this guide offer a solid foundation for researchers and drug developers to advance the field of epigenetic therapy.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
Preliminary Studies on the Biological Effects of CPI-4203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-4203 is a potent and selective small molecule inhibitor of the lysine-specific demethylase 5A (KDM5A), a member of the JmjC domain-containing family of histone demethylases. KDM5A specifically removes di- and tri-methyl groups from lysine 4 of histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. Dysregulation of KDM5A has been implicated in various malignancies and the development of drug resistance. This technical guide provides a comprehensive overview of the preliminary biological effects of this compound, focusing on its mechanism of action, available quantitative data, and the experimental protocols utilized in its initial characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor of KDM5A, acting at the 2-oxoglutarate (2-OG) binding site.[1] By occupying this site, this compound prevents the necessary cofactor from binding, thereby inhibiting the demethylase activity of the enzyme. This leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), altering the epigenetic landscape and subsequently impacting gene expression. While structurally related to the more potent pan-KDM5 inhibitor CPI-455, this compound serves as a valuable tool for studying the specific roles of KDM5A.[1]
Quantitative Data Summary
The primary quantitative data available for this compound from initial studies is its in vitro potency against its target enzyme.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 250 nM | KDM5A | In vitro demethylase assay | [1] |
No extensive cell-based quantitative data for this compound has been published in the primary reference. The majority of detailed cellular studies were conducted using the more potent analog, CPI-455.
Key Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by Vinogradova M, et al. (2016) and are relevant to the characterization of KDM5A inhibitors like this compound.
In Vitro KDM5A Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against KDM5A.
Materials:
-
Recombinant full-length human KDM5A
-
Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3)
-
AlphaLISA® anti-H3K4me2 antibody
-
Streptavidin-coated donor beads
-
AlphaLISA® acceptor beads
-
2-oxoglutarate (2-OG)
-
Ascorbic acid
-
Ammonium iron(II) sulfate
-
Assay buffer (e.g., HEPES, BSA, Tween-20)
-
This compound (serially diluted)
Procedure:
-
Prepare a reaction mixture containing KDM5A, the H3K4me3 peptide substrate, 2-OG, ascorbate, and ammonium iron(II) sulfate in the assay buffer.
-
Add serially diluted this compound to the reaction mixture in a 384-well plate.
-
Initiate the demethylation reaction and incubate at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA® anti-H3K4me2 antibody and acceptor beads, followed by incubation.
-
Add streptavidin-coated donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by fitting the dose-response curve using a standard four-parameter logistic model.
Cellular H3K4me3 Western Blot Analysis
This protocol is designed to assess the effect of this compound on global H3K4me3 levels in cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC9)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for a specified period (e.g., 24-72 hours).
-
Harvest cells and lyse them using lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities. Normalize the H3K4me3 signal to the total Histone H3 signal.
Signaling Pathways and Experimental Workflows
The inhibition of KDM5A by this compound initiates a cascade of events starting with the alteration of the histone methylation landscape. The following diagrams illustrate the core mechanism and a typical experimental workflow for evaluating such an inhibitor.
Caption: Mechanism of KDM5A inhibition by this compound.
Caption: Workflow for evaluating this compound's biological effects.
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the biological functions of KDM5A. Its primary characterized effect is the potent and selective inhibition of KDM5A's demethylase activity, leading to an increase in global H3K4me3 levels. While detailed studies on the downstream cellular consequences of this compound are limited in publicly available literature, the established protocols for its more potent analog, CPI-455, provide a clear roadmap for further investigation. Future studies should focus on comprehensive profiling of the transcriptomic and proteomic changes induced by this compound in various cancer models to fully delineate its therapeutic potential and the specific signaling pathways it modulates.
References
Methodological & Application
Application Notes and Protocols for CPI-4203 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-4203 is a selective, cell-permeable small molecule inhibitor of the lysine-specific demethylase 5A (KDM5A), a member of the JmjC domain-containing family of histone demethylases. KDM5A specifically removes di- and tri-methylation from lysine 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription. By inhibiting KDM5A, this compound serves as a valuable tool to investigate the biological roles of this enzyme in various cellular processes, including cell cycle regulation, DNA damage response, and gene expression.
Structurally related to the potent pan-KDM5 inhibitor CPI-455, this compound is significantly less potent, with an IC50 value of 250 nM for KDM5A, approximately 25-fold higher than that of CPI-455.[1][2] Consequently, this compound is often utilized as a negative control in experiments involving CPI-455 to distinguish the specific effects of KDM5 inhibition from off-target or compound-specific effects.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended working concentrations, storage and handling instructions, and methodologies for key assays to assess its impact on cellular signaling and viability.
Data Presentation
Table 1: Inhibitor Properties
| Compound | Target | IC50 | Solubility | Storage |
| This compound | KDM5A | 250 nM[1][3] | DMSO | -20°C (1 month), -80°C (6 months)[3] |
| CPI-455 (for comparison) | pan-KDM5 (KDM5A) | 10 nM[4] | DMSO | -20°C (1 year), -80°C (2 years)[4] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Compound | Cell Line Examples | Assay Type | Concentration Range | Treatment Duration | Reference |
| This compound | Various Cancer Cell Lines | Negative Control | 1 - 25 µM | 24 - 120 hours | Extrapolated from CPI-455 data |
| CPI-455 | Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9) | Cell Viability | 6.25 - 25 µM | 4 - 5 days | [3] |
| CPI-455 | Esophageal Squamous Cell Carcinoma (Eca-109) | Apoptosis, ROS | 15 µM | 48 hours | [5] |
| CPI-455 | Lymphoma Cell Lines | Cell Viability | 1 µM | 24 - 72 hours | [6] |
Experimental Protocols
Reagent Preparation and Handling
1.1. Stock Solution Preparation:
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
1.2. Storage:
-
Store the lyophilized powder at -20°C, desiccated.[2]
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
1.3. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. Ensure thorough mixing.
-
Note: The final DMSO concentration in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cell viability, where it is expected to have minimal impact compared to a potent inhibitor like CPI-455.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone H3 Lysine 4 Trimethylation (H3K4me3)
This protocol allows for the assessment of changes in global H3K4me3 levels following treatment with this compound. As a negative control, this compound is not expected to significantly alter H3K4me3 levels.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a positive control (e.g., CPI-455) and a vehicle control for 24-72 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Sonicate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
Mandatory Visualizations
Caption: KDM5A signaling pathway and points of inhibition.
Caption: General experimental workflow for this compound.
References
- 1. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial pathway of the lysine demethylase 5C inhibitor CPI-455 in the Eca-109 esophageal squamous cell carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Applications of CPI-4203 in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
CPI-4203 is a valuable chemical probe for investigating the role of KDM5 histone demethylases in cancer biology. As a selective inhibitor of KDM5 enzymes, with a reported half-maximal inhibitory concentration (IC50) of 250 nM for KDM5A, it serves as a crucial tool for elucidating the epigenetic mechanisms underlying cancer cell survival and drug resistance.[1] Although structurally related to the more potent inhibitor CPI-455, this compound is often utilized as a control compound to validate the specificity of KDM5 inhibition in various experimental settings.
The primary application of this compound in cancer research is in the study of drug-tolerant persister (DTP) cells .[2][3] DTPs are a subpopulation of cancer cells that can survive treatment with chemotherapy or targeted agents, leading to therapeutic relapse.[2][3] Research has shown that KDM5 enzymes are essential for the survival of these drug-tolerant cells. By inhibiting KDM5, this compound can induce an increase in global histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription. This alteration of the epigenetic landscape has been shown to reduce the viability of DTPs, suggesting a potential therapeutic strategy to overcome drug resistance.[2][3]
Key Research Applications:
-
Investigating the Role of KDM5 in Drug Tolerance: this compound can be used to study how KDM5 activity contributes to the survival of cancer cells in the presence of various anti-cancer drugs.
-
Elucidating Epigenetic Mechanisms of Drug Resistance: As a specific inhibitor, this compound allows for the detailed examination of how H3K4me3 levels, regulated by KDM5, influence gene expression patterns associated with drug resistance.
-
Validation of KDM5 as a Therapeutic Target: By using this compound, researchers can assess the potential of targeting KDM5 enzymes to eliminate residual cancer cells and prevent disease recurrence.
-
Control Compound for More Potent KDM5 Inhibitors: Due to its moderate potency, this compound is an ideal negative control in experiments involving more potent KDM5 inhibitors like CPI-455, helping to ensure that the observed biological effects are due to specific KDM5 inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data for this compound is limited, as it is often used as a comparative compound.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC50 for KDM5A | 250 nM | Full-length KDM5A biochemical assay | [1] |
| Cellular Potency | Data not widely available | N/A | N/A |
| Effect on DTP Survival | Data not widely available | N/A | N/A |
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use in cancer research.
Caption: Mechanism of KDM5 Inhibition by this compound.
Caption: Experimental Workflow for this compound in DTP Cancer Cell Models.
Experimental Protocols
Protocol 1: In Vitro KDM5A Biochemical Assay
This protocol describes a general method to determine the IC50 of an inhibitor against KDM5A.
Materials:
-
Recombinant full-length human KDM5A enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
AlphaLISA® acceptor beads
-
Anti-H3K4me2 antibody
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add KDM5A enzyme to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated H3 peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a mixture of AlphaLISA® acceptor beads and the anti-H3K4me2 antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Generation of Drug-Tolerant Persister (DTP) Cells
This protocol provides a general method for generating DTP cells from a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-9 lung adenocarcinoma)
-
Appropriate cell culture medium and supplements
-
Targeted therapy or chemotherapy agent (e.g., Osimertinib for PC-9 cells)
-
Cell culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate the cancer cells at a moderate density in cell culture flasks or plates.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a high concentration of the selected anti-cancer drug (typically 10-100 times the IC50).
-
Monitoring: Monitor the cells daily. Most of the cells will die within the first few days. A small population of surviving cells (DTPs) will remain.
-
Medium Change: Change the medium with fresh drug-containing medium every 3-4 days.
-
Expansion of DTPs: Continue the drug treatment for 9-14 days. The surviving DTPs will eventually start to slowly proliferate.
-
Harvesting DTPs: Once the DTP cell population has expanded, they can be harvested for downstream experiments. It is crucial to maintain the drug pressure to keep the cells in the drug-tolerant state.
Protocol 3: Western Blot for H3K4me3 Levels in DTP Cells
This protocol details the measurement of H3K4me3 levels in DTP cells following treatment with this compound.
Materials:
-
DTP cells generated as described in Protocol 2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat the DTP cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in H3K4me3 levels.
References
Application Notes and Protocols for the Preparation of CPI-4203 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of CPI-4203, a potent KDM5A inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | References |
| Molecular Weight | 278.31 g/mol | [1][2][3] |
| Formula | C₁₆H₁₄N₄O | [1][2][3][4] |
| CAS Number | 1628214-07-2 | [2][3][5] |
| Purity | ≥99.0% | [2][3] |
| Form | Solid Powder | [2] |
| Solubility | Soluble in DMSO | [1][3][5] |
| IC₅₀ | 250 nM (for KDM5A) | [1][2][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 2.78 mg of this compound. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility[1].
-
Dissolution: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If the compound does not readily dissolve, brief sonication or warming in a water bath (not exceeding 40°C) may be necessary to facilitate dissolution[1]. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1].
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation, storage, and use of this compound stock solution.
Calculations for Stock Solution Preparation
The following table provides the mass of this compound required to prepare various volumes of different stock solution concentrations.
| Desired Concentration (mM) | Volume of DMSO | Mass of this compound (mg) |
| 1 | 1 mL | 0.278 |
| 5 | 1 mL | 1.39 |
| 10 | 1 mL | 2.78 |
| 25 | 1 mL | 6.95 |
| 1 | 5 mL | 1.39 |
| 5 | 5 mL | 6.95 |
| 10 | 5 mL | 13.9 |
| 25 | 5 mL | 34.75 |
Note: The maximum solubility of this compound in DMSO is approximately 25 mg/mL (89.83 mM)[1]. Do not attempt to prepare stock solutions at concentrations exceeding this limit.
Safety Precautions
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
By following these application notes and protocols, researchers can ensure the accurate and reliable preparation of this compound stock solutions for their experimental needs.
References
Application Notes and Protocols: Detecting H3K4me3 Changes After CPI-4203 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in the tri-methylation of histone H3 at lysine 4 (H3K4me3) in cultured cells following treatment with CPI-4203. This compound is a potent inhibitor of Lysine-specific demethylase 5A (KDM5A), an enzyme responsible for removing methyl groups from H3K4.[1] Inhibition of KDM5A is hypothesized to lead to an accumulation of the H3K4me3 mark, a key epigenetic modification associated with active gene transcription.[2] This protocol covers cell culture and treatment, histone extraction, protein quantification, SDS-PAGE and Western blotting, and data analysis, providing a comprehensive guide for researchers investigating the epigenetic effects of this compound.
Introduction
Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression without altering the DNA sequence. The methylation of histone H3 at lysine 4 (H3K4) is a hallmark of transcriptionally active chromatin.[3] The KDM5 family of histone demethylases, including KDM5A, reverses this modification by removing methyl groups from H3K4.[1] Dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
This compound is a selective inhibitor of KDM5 demethylases.[4][5] By inhibiting KDM5A, this compound is expected to increase global levels of H3K4me3. Western blotting is a widely used and effective technique to measure these global changes in histone modifications. This application note provides a robust protocol for treating cells with this compound and subsequently analyzing H3K4me3 levels by Western blot.
Signaling Pathway and Experimental Workflow
The inhibition of KDM5A by this compound directly impacts the methylation state of Histone H3. The expected molecular mechanism and the overall experimental procedure are outlined below.
References
- 1. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 2. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRWD3 promotes KDM5 degradation to maintain H3K4 methylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays with CPI-4203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CPI-4203, a selective inhibitor of KDM5 histone demethylases, in chromatin immunoprecipitation (ChIP) assays. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a chemical probe that selectively inhibits the KDM5 family of histone demethylases, with a reported IC50 of 250 nM.[1][2][3] KDM5 enzymes, specifically KDM5A-D, are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. By inhibiting KDM5, this compound is expected to lead to an increase in H3K4 methylation, thereby influencing gene expression. In research, this compound can be used as a less potent structural analog and control compound for the more potent KDM5 inhibitor, CPI-455.[1][2] This allows for the dissection of cellular phenotypes driven by potent KDM5 inhibition versus potential off-target effects.
Principle of ChIP with this compound
Chromatin immunoprecipitation is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[4][5][6] When used in conjunction with this compound, ChIP can be employed to:
-
Determine the genomic loci where H3K4 methylation levels are altered upon KDM5 inhibition.
-
Identify changes in the binding of transcription factors or other chromatin-associated proteins that are sensitive to H3K4 methylation status.
-
Elucidate the downstream effects of KDM5 inhibition on gene regulation.
Data Presentation: Expected Quantitative Outcomes
The following tables represent hypothetical, yet expected, quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on H3K4 trimethylation (H3K4me3) at the promoter regions of two target genes (Gene A and Gene B) known to be regulated by KDM5.
Table 1: Effect of this compound Treatment on H3K4me3 Enrichment
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Change vs. DMSO |
| Gene A | DMSO (Vehicle) | 1.5 ± 0.2 | 1.0 |
| Gene A | This compound (1 µM) | 4.5 ± 0.5 | 3.0 |
| Gene B | DMSO (Vehicle) | 2.0 ± 0.3 | 1.0 |
| Gene B | This compound (1 µM) | 5.8 ± 0.6 | 2.9 |
| Negative Control Locus | DMSO (Vehicle) | 0.1 ± 0.05 | 1.0 |
| Negative Control Locus | This compound (1 µM) | 0.12 ± 0.04 | 1.2 |
Table 2: Dose-Dependent Effect of this compound on H3K4me3 Enrichment at Gene A Promoter
| This compound Concentration | % Input (Mean ± SD) | Fold Change vs. DMSO |
| 0 µM (DMSO) | 1.5 ± 0.2 | 1.0 |
| 0.1 µM | 2.1 ± 0.3 | 1.4 |
| 0.5 µM | 3.5 ± 0.4 | 2.3 |
| 1.0 µM | 4.6 ± 0.5 | 3.1 |
| 5.0 µM | 4.8 ± 0.6 | 3.2 |
Signaling Pathway Modulated by this compound
The primary signaling pathway influenced by this compound is the regulation of gene transcription through histone methylation. KDM5 enzymes are key epigenetic regulators. Their inhibition by this compound leads to a cascade of events affecting chromatin structure and gene expression.
Caption: KDM5 Inhibition Pathway by this compound.
Experimental Workflow for ChIP Assay with this compound
The following diagram outlines the major steps involved in performing a ChIP experiment with this compound.
Caption: Experimental Workflow for ChIP with this compound.
Detailed Experimental Protocol for ChIP with this compound
This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of a small molecule inhibitor like this compound on histone modifications.
Materials:
-
This compound (and/or CPI-455 for comparison)
-
DMSO (Vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclei lysis buffer
-
ChIP dilution buffer
-
Antibody against H3K4me3 (or other target of interest)
-
Normal Rabbit IgG (Negative control antibody)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
I. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for the appropriate duration. A typical treatment time is 24-72 hours.
II. Cross-linking and Cell Harvest
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.
III. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in nuclei lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.[5]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
IV. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Add the primary antibody (e.g., anti-H3K4me3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C.
V. Washes and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.[5]
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.
-
Collect the supernatant.
VI. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by adding NaCl to the eluted chromatin and the input samples and incubating at 65°C for at least 4 hours or overnight.
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
VII. Analysis
-
Quantify the purified DNA.
-
Perform qPCR using primers specific to the target gene promoters and a negative control genomic region.
-
Calculate the enrichment of the target sequence as a percentage of the input DNA.
Conclusion
This document provides a comprehensive framework for utilizing this compound in chromatin immunoprecipitation assays. By following the detailed protocols and considering the expected outcomes, researchers can effectively investigate the role of KDM5 inhibition in modulating the epigenetic landscape and gene expression. The provided workflows and diagrams serve as visual aids to streamline the experimental process and data interpretation. It is important to note that optimization of specific steps, such as inhibitor concentration, treatment duration, and sonication conditions, may be necessary for different cell types and experimental systems.
References
Troubleshooting & Optimization
Troubleshooting CPI-4203 solubility issues
Welcome to the technical support center for CPI-4203. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on overcoming solubility challenges.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of KDM5A (Lysine-specific demethylase 5A), with an IC50 of 250 nM.[1][2][3] KDM5A is a histone demethylase that removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[4][5] By inhibiting KDM5A, this compound prevents the demethylation of H3K4, leading to the restoration of expression of silenced genes, including tumor suppressor genes.[4] This makes it a valuable tool for research in areas such as cancer biology and epigenetics.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (89.83 mM).
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: To aid dissolution in DMSO, ultrasonic treatment and warming of the solution are recommended. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of this compound.
Q4: How should I prepare stock solutions of this compound?
A4: To prepare stock solutions, dissolve the appropriate mass of this compound in fresh, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 2.78 mg of this compound in 1 mL of DMSO. Ensure the compound is fully dissolved by using sonication and gentle warming if necessary. For your convenience, a stock solution preparation table is provided below.
Q5: How should I store this compound powder and stock solutions?
A5: Unopened this compound powder should be stored at -20°C for up to 3 years. Once a stock solution in DMSO is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Troubleshooting Common Solubility Issues
Problem 1: this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for cell culture experiments.
-
Cause: This is a common issue with hydrophobic compounds. The drastic change in solvent polarity when moving from a high concentration in DMSO to a low concentration in aqueous media can cause the compound to crash out of solution.
-
Solution 1: Optimize the final DMSO concentration. Try to keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, to minimize solvent toxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Solution 2: Use a sequential dilution method. Instead of diluting your stock directly into the final volume of media, perform one or more intermediate dilutions in a mix of DMSO and your aqueous buffer or media.
-
Solution 3: Consider co-solvents. For challenging situations, the use of a co-solvent system may be necessary. A formulation containing DMSO, PEG300, and Tween-80 has been used for in vivo studies of other poorly soluble compounds and could be adapted for in vitro work with appropriate validation. A suggested starting formulation for a 10x stock could be 10% DMSO, 40% PEG300, and 5% Tween-80 in water. This would then be diluted 1:10 in your final culture medium. Always test the toxicity of any new vehicle formulation on your specific cell line.
Problem 2: Even with fresh DMSO and sonication, I see particulate matter in my stock solution.
-
Cause: The compound may not be fully dissolved, or there could be an issue with the quality of the DMSO.
-
Solution 1: Increase sonication and warming time. Gently warm the solution in a 37°C water bath and sonicate for longer periods. Be careful not to overheat the solution.
-
Solution 2: Filter the stock solution. After attempting to fully dissolve the compound, you can filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. This will give you a clear stock solution, but the actual concentration may be slightly lower than calculated.
-
Solution 3: Verify DMSO quality. Ensure you are using a high-purity, anhydrous grade of DMSO.
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Property | Value |
| Molecular Weight | 278.31 g/mol |
| Solubility in DMSO | 25 mg/mL (89.83 mM) |
| CAS Number | 1628214-07-2 |
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 3.593 mL | 17.966 mL | 35.931 mL |
| 5 mM | 0.719 mL | 3.593 mL | 7.186 mL |
| 10 mM | 0.359 mL | 1.797 mL | 3.593 mL |
| 50 mM | 0.072 mL | 0.359 mL | 0.719 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Sonicator water bath
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (for 1 mg, add 359.3 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath and sonicate for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: General Protocol for Treating Adherent Cells in Culture with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells plated in multi-well plates
-
Sterile pipette tips and tubes
-
-
Procedure:
-
The day before treatment, seed your cells at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 into the wells of your cell culture plate.
-
Carefully remove the existing media from your cells and replace it with the media containing the desired final concentration of this compound.
-
Include a vehicle control group that is treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired treatment duration.
-
Proceed with your downstream analysis (e.g., cell viability assay, western blotting, qPCR).
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of KDM5A and the effect of this compound.
References
Optimizing CPI-4203 treatment duration for maximum effect
Welcome to the technical support center for CPI-4203. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound for maximum efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a selective and potent inhibitor of KDM5A, a histone demethylase.[1][2][3][4] It acts as a competitive inhibitor of 2-oxoglutarate (2-OG), a cofactor for KDM5A activity.[1] By inhibiting KDM5A, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to alterations in gene expression that can reduce the survival of drug-tolerant cancer cells.[2] |
| What is the recommended storage and handling for this compound? | This compound should be stored as a lyophilized powder at -20°C.[4] Once reconstituted in a solvent such as DMSO, it is recommended to create aliquots and store them at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] |
| What is the IC50 of this compound? | The IC50 of this compound for the inhibition of full-length KDM5A is 250 nM.[1][2][4] |
| Is this compound related to other known inhibitors? | Yes, this compound is structurally related to CPI-455, another KDM5 inhibitor, but it is approximately 25-fold less potent.[2][4] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variability in experimental results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Cell line misidentification or contamination. | Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling and test for mycoplasma contamination.[5][6] | |
| Instability of reconstituted this compound. | Aliquot the stock solution after reconstitution and avoid repeated freeze-thaw cycles. Store at the recommended temperatures.[1] | |
| Low or no observable effect of this compound | Sub-optimal treatment duration. | Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental endpoint. Start with a broad range of time points.[7] |
| Inappropriate drug concentration. | Conduct a dose-response experiment to identify the optimal working concentration. Start with a concentration range around the known IC50 (250 nM) and assess both efficacy and potential cytotoxicity.[7] | |
| Drug degradation. | Ensure proper storage of the compound. Prepare fresh dilutions from a frozen stock for each experiment.[7] | |
| High background in cell-based assays | Non-specific antibody binding. | Optimize blocking conditions by testing different blocking buffers and incubation times. |
| Insufficient washing steps. | Increase the number and duration of washing steps after antibody incubations. | |
| Unexpected cytotoxicity | High concentration of this compound or solvent. | Titrate down the concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). |
| Extended treatment duration. | Shorten the incubation time with the compound. A shorter, high-concentration exposure may be less toxic than a prolonged, lower-concentration one.[8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration
This protocol outlines a general method for determining the optimal treatment time of this compound for a desired cellular effect.
1. Cell Seeding:
-
Culture your chosen cancer cell line under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the end of the experiment.
2. This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A concentration at or near the IC50 (250 nM) is a good starting point.
3. Time-Course Treatment:
-
Add the this compound dilutions to the cells at different time points (e.g., 6, 12, 24, 48, 72 hours) before the planned endpoint of the assay.
-
Include a vehicle control (medium with the same concentration of solvent) for each time point.
4. Assay Endpoint:
-
At the end of the incubation periods, perform your desired assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a proliferation assay, or a specific functional assay related to KDM5A inhibition.
5. Data Analysis:
-
Plot the assay results against the treatment duration for each concentration of this compound.
-
The optimal treatment duration is the shortest time that produces the maximum desired effect without causing excessive non-specific toxicity.
Protocol 2: Dose-Response Analysis of this compound
This protocol describes how to determine the effective concentration range of this compound.
1. Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1.
2. This compound Dilution Series:
-
Prepare a stock solution of this compound.
-
Create a serial dilution series of this compound in cell culture medium. A common approach is a 10-point dilution series with a 1:2 or 1:3 dilution factor, starting from a high concentration (e.g., 10 µM).
3. Treatment:
-
Add the different concentrations of this compound to the cells.
-
Include a vehicle control.
-
Incubate the cells for the optimal treatment duration determined in Protocol 1.
4. Assay Endpoint:
-
Perform your chosen assay to measure the cellular response.
5. Data Analysis:
-
Plot the assay results against the log of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: this compound inhibits KDM5A, leading to altered gene expression and reduced cancer cell survival.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. adooq.com [adooq.com]
- 5. mdpi.com [mdpi.com]
- 6. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of KDM5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, characterizing, and mitigating the off-target effects of KDM5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of KDM5 inhibitors and their potential for off-target effects?
KDM5 inhibitors are a class of epigenetic modulators that primarily function by blocking the catalytic activity of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[2] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5 enzymes, these compounds lead to an accumulation of H3K4me3 at gene promoters, thereby altering gene expression patterns.[1]
The potential for off-target effects arises from several factors:
-
Structural Homology: The active site of KDM5 enzymes shares similarities with other 2-oxoglutarate (2-OG) dependent oxygenases, including other histone demethylase families (e.g., KDM2, KDM3, KDM4, KDM6).[3] This can lead to cross-reactivity and inhibition of unintended targets.
-
Broad Kinase Inhibition: Some small molecule inhibitors, depending on their scaffold, can interact with the ATP-binding pocket of various kinases, leading to off-target kinase inhibition.[4]
-
Complex Biological Roles: KDM5 proteins are involved in a wide range of cellular processes beyond histone demethylation, including transcriptional regulation through protein-protein interactions.[5] Inhibitors could potentially disrupt these interactions in an off-target manner.
Q2: How can I assess the selectivity of my KDM5 inhibitor?
Assessing the selectivity of a KDM5 inhibitor is a critical step to ensure that the observed biological effects are due to the intended target. A multi-pronged approach is recommended:
-
Biochemical Assays: Perform in vitro enzymatic assays (e.g., AlphaScreen, TR-FRET) to determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of your inhibitor against a panel of purified histone demethylases and other related enzymes. This will provide a quantitative measure of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement within a cellular context. It measures the change in the thermal stability of a target protein upon ligand binding.[6] A selective inhibitor should induce a thermal shift in KDM5 proteins but not in other unrelated proteins.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): This technique allows for the genome-wide profiling of histone modifications. Treatment with a selective KDM5 inhibitor should lead to a global increase in H3K4me3 levels, while other histone marks should remain largely unaffected.[7]
-
RNA-sequencing (RNA-seq): By analyzing the transcriptome, you can assess the downstream consequences of KDM5 inhibition. The observed changes in gene expression should be consistent with the known functions of KDM5 enzymes.[7]
Q3: My RNA-seq data shows widespread transcriptional changes that do not seem to be directly related to KDM5 function. How can I distinguish between on-target and off-target effects?
Disentangling on-target from off-target transcriptional effects is a common challenge. Here are some strategies:
-
Integrative Analysis with ChIP-seq: Correlate your RNA-seq data with H3K4me3 ChIP-seq data. Genes that show both an increase in H3K4me3 at their promoter and a corresponding change in expression are more likely to be direct, on-target effects.
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close analog of your inhibitor that is inactive against KDM5. Any transcriptional changes observed with the inactive control are likely due to off-target effects of the chemical scaffold.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a KDM5 protein in the presence of the inhibitor. If the inhibitor's effect is on-target, overexpressing the target protein may rescue the phenotype.
-
Time-Course Experiments: Analyze transcriptional changes at different time points after inhibitor treatment. Early changes are more likely to be direct effects, while later changes may be secondary or off-target.
-
Pathway Analysis: Use bioinformatics tools to identify the signaling pathways enriched in your differentially expressed genes. If these pathways are known to be regulated by KDM5, it supports an on-target effect. Unrelated pathway enrichment may suggest off-target activity.[8]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No thermal shift observed for the positive control inhibitor. | 1. Insufficient compound concentration or incubation time. 2. Poor cell permeability of the inhibitor. 3. Incorrect temperature range for the heat challenge. 4. Low antibody quality for Western blot detection. | 1. Increase the inhibitor concentration and/or incubation time. 2. If using intact cells, consider a lysis-based CETSA to bypass the cell membrane. 3. Optimize the temperature gradient to cover the melting point of the target protein. 4. Validate the antibody for specificity and sensitivity. |
| High variability between replicates. | 1. Uneven cell lysis. 2. Inconsistent heating and cooling of samples. 3. Pipetting errors. | 1. Ensure complete and consistent cell lysis by optimizing the lysis buffer and mixing.[9] 2. Use a PCR machine with a reliable temperature gradient and ensure a controlled cooling step.[9] 3. Use calibrated pipettes and be meticulous with liquid handling. |
| Unexpected thermal shifts in other proteins. | 1. The inhibitor has off-target effects. 2. The inhibitor is causing protein degradation or aggregation through a non-specific mechanism. | 1. This is a key finding. Document the off-target protein and investigate its potential role in the observed phenotype. 2. Include a non-heated control to assess changes in protein abundance independent of thermal denaturation.[10] |
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
| Problem | Possible Cause | Solution |
| Low ChIP signal (low enrichment of H3K4me3). | 1. Insufficient cross-linking. 2. Over-sonication, leading to epitope destruction. 3. Insufficient antibody amount or poor antibody quality. 4. Too little starting material. | 1. Optimize formaldehyde cross-linking time and concentration. 2. Optimize sonication to achieve DNA fragments primarily in the 200-1000 bp range. 3. Use a ChIP-validated antibody and optimize the amount used per immunoprecipitation. 4. Increase the number of cells used for each ChIP reaction. |
| High background noise. | 1. Incomplete cell lysis. 2. Non-specific binding of antibody or chromatin to the beads. 3. Insufficient washing. | 1. Ensure complete nuclear lysis to release chromatin. 2. Pre-clear the chromatin with beads before adding the antibody. Use a non-specific IgG as a negative control. 3. Increase the number and stringency of washes. |
| Unexpected changes in other histone marks. | 1. The KDM5 inhibitor has off-target effects on other histone demethylases or methyltransferases. 2. Secondary effects due to widespread transcriptional changes. | 1. This is a significant finding. Perform biochemical assays to confirm off-target enzymatic inhibition. 2. Analyze the temporal dynamics of histone mark changes. Early, direct effects on H3K4me3 should precede later, indirect changes in other marks. |
RNA-sequencing (RNA-seq)
| Problem | Possible Cause | Solution |
| High variability between biological replicates. | 1. Inconsistent cell culture conditions or inhibitor treatment. 2. Batch effects during library preparation or sequencing. 3. Low-quality RNA. | 1. Maintain consistent experimental conditions for all samples. 2. Randomize samples across library preparation batches and sequencing lanes. Use statistical methods to correct for batch effects during data analysis. 3. Assess RNA quality (e.g., RIN score) before library preparation. |
| Large number of differentially expressed genes with no clear connection to KDM5. | 1. Off-target effects of the inhibitor. 2. Secondary, downstream effects of KDM5 inhibition. 3. Cytotoxicity of the compound at the concentration used. | 1. Refer to the FAQ on distinguishing on- and off-target effects. Use a lower, more specific concentration of the inhibitor if possible. 2. Perform time-course experiments to identify early, direct transcriptional targets. 3. Perform a dose-response cell viability assay to ensure the inhibitor concentration used is not causing widespread cell death. |
| Poor correlation between changes in H3K4me3 (ChIP-seq) and gene expression (RNA-seq). | 1. Time lag between histone modification changes and transcriptional output. 2. Other regulatory mechanisms are at play. 3. Technical issues with one or both of the assays. | 1. Optimize the time points for both ChIP-seq and RNA-seq to capture the dynamic relationship between histone methylation and transcription. 2. KDM5 inhibition may not always lead to a direct and immediate change in transcription for all target genes. Consider the role of other transcription factors and co-regulators. 3. Review the quality control metrics for both datasets to rule out technical artifacts. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of several commonly used KDM5 inhibitors against KDM5 family members and a selection of other histone demethylases. This data can help researchers choose the most appropriate inhibitor for their experiments and be aware of potential off-target activities.
Table 1: Inhibitory Activity (IC50/Ki in nM) of KDM5 Inhibitors against KDM5 Family Members
| Inhibitor | KDM5A | KDM5B | KDM5C | KDM5D | Reference |
| KDOAM-25 | <100 | 19 | <100 | <100 | [3] |
| CPI-455 | 10 | - | - | - | [11] |
| GSK467 | - | 26 (IC50), 10 (Ki) | - | - | [11] |
| JIB-04 | 230 | - | - | - | [11] |
Note: '-' indicates data not available in the cited sources.
Table 2: Selectivity of KDM5 Inhibitors against Other Histone Demethylase Families (IC50 in nM)
| Inhibitor | KDM2A | KDM3A | KDM4A | KDM4C | KDM6B | Reference |
| KDOAM-25 | 4,400 | >50,000 | >50,000 | >50,000 | >50,000 | [3] |
| CPI-455 | >200-fold selective for KDM5 | >200-fold selective for KDM5 | >200-fold selective for KDM5 | >200-fold selective for KDM5 | >200-fold selective for KDM5 | [12] |
| GSK467 | - | - | - | 180-fold selective for KDM5B | No measurable inhibition | [12] |
| JIB-04 | 445 | 855 | 445 | 1100 | - | [11] |
Note: '-' indicates data not available in the cited sources. Selectivity is presented as reported in the literature.
Experimental Protocols
Detailed Methodology for Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for assessing the target engagement of KDM5 inhibitors in intact cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the KDM5 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler with a temperature gradient for 3 minutes, followed by a 3-minute cooling step at room temperature. A typical starting gradient would be 40-70°C.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Detection:
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by Western blotting using a validated antibody against the KDM5 protein of interest.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Detailed Methodology for ChIP-seq
This protocol outlines the key steps for performing ChIP-seq to assess changes in H3K4me3 levels upon KDM5 inhibitor treatment.
-
Cell Culture and Cross-linking:
-
Treat cultured cells with the KDM5 inhibitor or vehicle control for the desired duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Perform a two-step lysis procedure, first with a cell lysis buffer to isolate the nuclei, followed by a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted chromatin at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K4me3 levels between inhibitor-treated and control samples.
-
Visualizations
Caption: KDM5 Signaling Pathway and Inhibition
Caption: CETSA Experimental Workflow
Caption: Troubleshooting Off-Target Effects
References
- 1. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biostate.ai [biostate.ai]
- 6. CETSA [cetsa.org]
- 7. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Determining CPI-4203 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of CPI-4203. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common cell viability assays.
Introduction to this compound
This compound is a selective inhibitor of KDM5 demethylases, with a reported IC50 of 250 nM for the KDM5A enzyme.[1][2][3] It is structurally related to the more potent KDM5 inhibitor, CPI-455, and is often used as a less potent control compound in research settings. As an epigenetic modifier, the cytotoxic effects of this compound in cell-based assays may require higher concentrations and longer incubation times compared to its enzymatic inhibitory concentration.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in cancer cell lines?
A1: Direct cytotoxicity data (IC50 values from cell viability assays) for this compound is not widely available in the public domain. However, based on data for the structurally related and more potent KDM5 inhibitor, CPI-455, concentrations exceeding 20 µM may be necessary to observe a significant reduction in cell viability in certain cancer cell lines. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?
A2: The choice of assay depends on the specific research question and available equipment.
-
MTT and XTT assays are colorimetric assays suitable for high-throughput screening and determining overall cell metabolic activity. They are good starting points for assessing the general cytotoxic or cytostatic effects of this compound.
-
Annexin V/PI staining is a flow cytometry-based assay that provides more detailed information about the mechanism of cell death (apoptosis vs. necrosis). This is recommended for follow-up studies to understand how this compound induces cytotoxicity.
Q3: How long should I incubate cells with this compound before performing a viability assay?
A3: As this compound is an epigenetic inhibitor, its effects on cell viability may be time-dependent and may not be immediate. We recommend a minimum incubation period of 48 to 72 hours. A time-course experiment (e.g., 24, 48, 72, and 96 hours) is highly recommended to determine the optimal endpoint for your experiment.
Troubleshooting Guides
MTT/XTT Assays
Issue 1: High background or false-positive results.
-
Possible Cause: The test compound, this compound, may be colored or have reducing properties that interfere with the tetrazolium salt reduction.
-
Solution: Include a "compound only" control (wells with this compound in media but without cells) to measure the intrinsic absorbance of the compound. Subtract this background absorbance from your experimental values.
Issue 2: Low signal or no dose-dependent effect observed.
-
Possible Cause 1: The concentration of this compound is too low to induce cytotoxicity.
-
Solution 1: Increase the concentration range of this compound in your dose-response experiment.
-
Possible Cause 2: The incubation time is too short for this compound to exert its effect.
-
Solution 2: Increase the incubation time with the compound (e.g., up to 96 hours).
-
Possible Cause 3: Incomplete solubilization of formazan crystals (MTT assay).
-
Solution 3: Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer. If issues persist, consider using the XTT assay, which produces a soluble formazan product.[4][5][6][7][8]
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or contamination.
-
Solution: Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS. Maintain sterile technique throughout the experiment to prevent contamination.
Annexin V/PI Staining
Issue 1: High percentage of Annexin V positive cells in the negative control group.
-
Possible Cause: Harsh cell handling during harvesting and staining, leading to mechanical membrane damage.
-
Solution: Handle cells gently. Use a non-enzymatic cell dissociation method for adherent cells if possible. Avoid vigorous vortexing or pipetting. Centrifuge cells at a low speed (e.g., 300 x g).[9][10][11][12]
Issue 2: Weak or no Annexin V signal in the positive control group.
-
Possible Cause: Ineffective apoptosis-inducing agent or expired reagents.
-
Solution: Confirm the efficacy of your positive control agent (e.g., staurosporine, etoposide) and ensure that your Annexin V and PI reagents are not expired and have been stored correctly.
Issue 3: Most cells are PI-positive, even at low this compound concentrations.
-
Possible Cause: The chosen this compound concentrations are too high and are causing rapid necrosis rather than apoptosis.
-
Solution: Lower the concentration range of this compound to observe a potential apoptotic effect. It is also possible that at high concentrations, the compound induces necrosis.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound and its more potent analog, CPI-455. This data can serve as a reference for designing your cytotoxicity experiments.
| Compound | Target | Assay Type | IC50 | Cell Line(s) |
| This compound | KDM5A | Enzymatic | 250 nM | Not Applicable |
| CPI-455 | KDM5A | Enzymatic | 10 nM | Not Applicable |
| CPI-455 | Cell Viability | Cell-based | > 20 µM | MCF-7, T-47D, EFM-19 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[5][6][7][8]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10][12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. adooq.com [adooq.com]
- 4. broadpharm.com [broadpharm.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. reprocell.com [reprocell.com]
- 8. zellx.de [zellx.de]
- 9. yeasenbio.com [yeasenbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. goldbio.com [goldbio.com]
Refining experimental design for CPI-4203 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CPI-4203, a selective inhibitor of KDM5 histone demethylases.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No change in global H3K4me3 levels after this compound treatment. | Insufficient drug concentration or incubation time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a detectable change. | Optimize treatment conditions: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.[1] |
| Low KDM5A expression in the cell line: The target enzyme, KDM5A, may not be sufficiently expressed in the chosen cell line. | Verify KDM5A expression: Check KDM5A protein levels in your cell line by Western blot. Select a cell line known to have high KDM5A expression for initial experiments. | |
| Poor cell permeability of the compound: Although generally cell-permeable, specific cell types might have reduced uptake. | Use a positive control: Include a more potent KDM5 inhibitor, such as CPI-455, as a positive control to ensure the experimental system is responsive. | |
| Issues with antibody for Western blot: The primary antibody against H3K4me3 may be of poor quality or used at a suboptimal dilution. | Validate H3K4me3 antibody: Test the antibody with a known positive control (e.g., lysate from cells treated with a different KDM5 inhibitor). Titrate the antibody to find the optimal concentration. | |
| High cell toxicity or unexpected off-target effects observed. | Excessive concentration of this compound: High concentrations of any compound can lead to non-specific effects and cytotoxicity. | Determine the EC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below the toxic threshold for your experiments. |
| Off-target activity: While selective, at higher concentrations, this compound might inhibit other histone demethylases or cellular enzymes. | Perform target engagement assays: A Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding of this compound to KDM5A in cells.[2][3] | |
| Solvent (DMSO) toxicity: The vehicle used to dissolve this compound may be causing toxicity at the concentration used. | Include a vehicle-only control: Always include a control group treated with the same concentration of DMSO used for the highest this compound dose to assess solvent-specific effects. | |
| Variability in experimental replicates. | Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the response to treatment. | Standardize cell culture practices: Use cells within a consistent passage number range, seed at a uniform density, and ensure they are in the exponential growth phase at the time of treatment. |
| Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent results. | Prepare fresh dilutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working dilutions from a concentrated stock for each experiment. | |
| Uneven drug distribution in multi-well plates: Inadequate mixing can lead to variability between wells. | Ensure proper mixing: After adding this compound to the wells, gently mix the plate on an orbital shaker to ensure even distribution. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of the KDM5 family of histone demethylases, with a reported IC50 of 250 nM for KDM5A. It acts as a competitive inhibitor of 2-oxoglutarate (2-OG), a cofactor required for the demethylase activity of KDM5 enzymes. By blocking KDM5A, this compound prevents the removal of methyl groups from histone H3 at lysine 4 (H3K4), leading to an increase in the levels of trimethylated H3K4 (H3K4me3), a mark associated with active gene transcription.
2. How should I prepare and store this compound?
This compound is typically supplied as a powder. For a stock solution, dissolve it in a suitable solvent like DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. What is a typical working concentration for cell-based assays?
The optimal working concentration of this compound can vary depending on the cell line and the duration of the experiment. Based on studies with similar KDM5 inhibitors, a starting range of 1 µM to 10 µM is often used for cell-based assays with incubation times of 48 to 72 hours.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
4. How can I confirm that this compound is active in my cells?
The primary method to confirm the activity of this compound is to measure the level of its direct target mark, H3K4me3. This is typically done by Western blotting of histone extracts from treated and untreated cells. An increase in the H3K4me3 signal upon treatment indicates that the inhibitor is engaging its target.
5. Are there any known off-target effects of this compound?
While this compound is designed to be a selective KDM5 inhibitor, like most small molecules, it may have off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration and to include appropriate controls. For critical experiments, consider using a structurally unrelated KDM5 inhibitor to confirm that the observed phenotype is due to KDM5 inhibition and not an off-target effect of this compound.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Target | KDM5A (and other KDM5 family members) |
| IC50 (for KDM5A) | 250 nM |
| Mechanism of Action | Competitive inhibitor of 2-oxoglutarate |
| Typical Cell-Based Assay Concentration | 1 - 10 µM |
| Typical Incubation Time | 48 - 72 hours |
| Solubility | Soluble in DMSO |
| Storage of Stock Solution | -20°C or -80°C |
Table 2: Example Dose-Response Data for a KDM5 Inhibitor in a Cancer Cell Line
| Concentration (µM) | Cell Viability (%) | H3K4me3 Fold Change (vs. Control) |
| 0 (Control) | 100 | 1.0 |
| 0.1 | 98 | 1.2 |
| 0.5 | 95 | 1.8 |
| 1.0 | 92 | 2.5 |
| 5.0 | 75 | 3.8 |
| 10.0 | 55 | 4.5 |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Histone Extraction
Objective: To treat cultured cells with this compound and extract histones for subsequent analysis (e.g., Western blot).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell line and complete culture medium
-
6-well plates
-
PBS (phosphate-buffered saline)
-
Acid extraction buffer (e.g., 0.2 M HCl)
-
Tris-HCl (1M, pH 8.0)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a fresh dilution of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Histone Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold acid extraction buffer.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 11,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing histones) to a new tube.
-
Neutralize the acid by adding 1/10th volume of 1M Tris-HCl, pH 8.0.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Store the histone extracts at -80°C.
-
Protocol 2: Western Blot for H3K4me3
Objective: To detect changes in H3K4me3 levels in histone extracts from this compound treated cells.
Materials:
-
Histone extracts from Protocol 1
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix an equal amount of histone extract (e.g., 10-15 µg) with 2x Laemmli sample buffer. Boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane according to the manufacturer's instructions for your transfer apparatus.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities for H3K4me3 and normalize to the total Histone H3 loading control.
Mandatory Visualization
Caption: this compound inhibits KDM5A, leading to increased H3K4me3 and tumor suppressor gene expression.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical troubleshooting guide for experiments where no change in H3K4me3 is observed.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Best practices for storing and handling CPI-4203
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the KDM5A inhibitor, CPI-4203. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to ensure its stability and activity for reliable experimental outcomes.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: How should I store the lyophilized powder of this compound?
A1: The lyophilized powder of this compound should be stored at -20°C for long-term storage, where it is stable for up to 3 years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in a suitable solvent such as DMSO.[1][2] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
A3: The stability of this compound stock solutions depends on the storage temperature:
Q4: What are the general safety precautions for handling this compound?
A4: As this compound is a potent small molecule inhibitor, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All handling of the powdered form should be done in a chemical fume hood to avoid inhalation. For detailed safety information, it is always best to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Quantitative Data Summary: Storage Conditions
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Experimental Protocols
The following are general protocols for using this compound in cell-based assays. Optimal conditions, such as concentration and incubation time, may vary depending on the cell line and experimental design, and should be determined empirically.
Cell-Based Assay Protocol
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting for H3K4me3 levels, or gene expression analysis of KDM5A target genes.
Western Blotting for H3K4me3
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me3. Also, probe for total Histone H3 as a loading control. Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in H3K4me3 levels upon treatment with this compound.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs) - Troubleshooting
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
A1: There are several potential reasons for a lack of effect:
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]
-
Incorrect Concentration: The concentration of this compound used may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to KDM5A inhibition.
-
Experimental Duration: The incubation time may not be sufficient to observe a significant effect. Consider a time-course experiment.
Q2: I am observing cell toxicity that is not consistent with the expected on-target effect. What should I do?
A2: Off-target toxicity can sometimes occur with small molecule inhibitors.
-
Lower the Concentration: Try using a lower concentration of this compound.
-
Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is not causing toxicity at the concentration used.
-
Control Compound: this compound is structurally related to the more potent KDM5A inhibitor CPI-455, but is less potent.[2] Consider using a structurally distinct KDM5A inhibitor as a control to confirm that the observed phenotype is due to KDM5A inhibition.
Q3: I am having trouble dissolving the this compound powder.
A3: this compound is soluble in DMSO.[1][2] If you are experiencing solubility issues, gentle warming and vortexing may help. Ensure you are using a high-purity, anhydrous grade of DMSO.
Signaling Pathway and Experimental Workflow Diagrams
KDM5A Signaling Pathway
KDM5A is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me3), a mark associated with active gene transcription.[4] By demethylating H3K4me3 at gene promoters, KDM5A acts as a transcriptional repressor. Inhibition of KDM5A by this compound leads to an increase in global H3K4me3 levels, resulting in the de-repression of KDM5A target genes. These target genes are involved in various cellular processes, including cell cycle regulation, differentiation, and mitochondrial function.[5][6]
Caption: KDM5A signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for this compound
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cellular system.
Caption: A typical experimental workflow for using this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Domain architecture and protein–protein interactions regulate KDM5A recruitment to the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinated repression of cell cycle genes by KDM5A and E2F4 during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in CPI-4203 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with CPI-4203, a selective inhibitor of KDM5 demethylases.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: this compound is an inhibitor of the histone demethylase KDM5A. KDM5A removes trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1] Therefore, inhibition of KDM5A by this compound is expected to lead to a global increase in H3K4me3 levels. This can reactivate tumor suppressor genes that are silenced by KDM5A, leading to outcomes such as cell cycle arrest, senescence, or apoptosis, and ultimately a decrease in cancer cell proliferation and viability.[1]
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 of 250 nM for the inhibition of full-length KDM5A.[2][3][4] It is structurally related to the more potent KDM5 inhibitor, CPI-455.[2][3][4]
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO.[3] For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 36 months.[4] Once dissolved, the solution should be stored at -20°C and used within one month to prevent loss of potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[2][4]
Troubleshooting Guides for Unexpected Results
Scenario 1: No observed change in global H3K4me3 levels after this compound treatment.
Q: I treated my cells with this compound but my Western blot shows no increase in global H3K4me3 levels. What could be the reason?
A: This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Steps:
| Potential Cause | Suggested Action |
| Compound Instability/Degradation | Ensure that this compound has been stored and handled correctly. Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions.[2][4] |
| Incorrect Dosage | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The published IC50 of 250 nM is a starting point, but cellular permeability and other factors can influence the effective concentration. |
| Insufficient Treatment Duration | The time required to observe changes in histone methylation can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line-Specific Resistance | Some cell lines may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps or compensatory signaling pathways. Consider testing a different cell line that has been shown to be sensitive to KDM5 inhibition. |
| Antibody Quality | The anti-H3K4me3 antibody may not be performing optimally. Validate your antibody using a positive control (e.g., lysate from cells treated with a known KDM5 inhibitor) and a negative control (e.g., lysate from KDM5A knockout cells, if available). |
| Western Blot Protocol Issues | Optimize your Western blot protocol for histone proteins. Histones are small, basic proteins and may require specific gel percentages and transfer conditions for optimal detection. |
Scenario 2: Increased cell proliferation or no effect on cell viability after this compound treatment.
Q: I expected this compound to decrease the proliferation of my cancer cells, but I'm seeing either no effect or an increase in cell numbers. Why is this happening?
A: This counterintuitive result can be perplexing. The following guide will help you dissect the possible reasons for this observation.
Troubleshooting Steps:
| Potential Cause | Suggested Action |
| Sub-optimal Concentration | A dose-response experiment is crucial. At very low concentrations, some inhibitors can have paradoxical effects. Determine the full dose-response curve to identify the inhibitory concentration range for your cell line. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that promote proliferation. If possible, compare the effects of this compound with a structurally different KDM5 inhibitor or use siRNA/shRNA to knockdown KDM5A to confirm that the expected phenotype is due to on-target inhibition. |
| Cell Line-Specific Signaling | The genetic background of your cell line is critical. In some contexts, the inhibition of KDM5A might activate alternative pro-proliferative signaling pathways. Review the literature for known signaling pathways that interact with KDM5A in your cancer type.[5][6][7] |
| Experimental Artifacts in Viability Assay | The chosen cell viability assay might be influenced by the compound. For example, some compounds can interfere with the enzymatic reactions of MTT or MTS assays.[8][9][10][11] Consider using an alternative method to measure cell viability, such as a trypan blue exclusion assay or a real-time cell analysis system. |
| Contamination | Microbial contamination can lead to an apparent increase in metabolic activity in colorimetric assays. Regularly check your cell cultures for contamination. |
Experimental Protocols
Western Blotting for H3K4me3
This protocol is designed for the detection of histone modifications from cell lysates.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with this compound and controls.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-H3K4me3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic activity of the cells.[8][9][10][11]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and controls (e.g., DMSO vehicle).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative RT-PCR (qRT-PCR) for Target Gene Expression
This protocol is for measuring the expression levels of KDM5A target genes.[12][13][14][15][16]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Culture and treat cells with this compound and controls.
-
Harvest cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, SYBR Green/TaqMan master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 350 |
| PC-3 | Prostate Cancer | 500 |
| A549 | Lung Cancer | 800 |
| HCT116 | Colon Cancer | 280 |
Table 2: Hypothetical Gene Expression Changes in HCT116 Cells after 48h this compound (500 nM) Treatment
| Gene | Function | Fold Change (vs. DMSO) | P-value |
| CDKN1A (p21) | Cell Cycle Inhibitor | 2.5 | < 0.05 |
| PUMA | Pro-apoptotic | 1.8 | < 0.05 |
| MYC | Oncogene | -1.5 | < 0.05 |
Visualizations
Caption: KDM5A Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound Studies.
Caption: Logical Troubleshooting Flow for Unexpected Results.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. adooq.com [adooq.com]
- 5. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 7. Histone demethylase KDM5A promotes tumorigenesis of osteosarcoma tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 12. clyte.tech [clyte.tech]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 16. google.com [google.com]
Mitigating batch-to-batch variability of CPI-4203
Welcome to the technical support center for CPI-4203. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability and ensuring consistent experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common issues encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different batches. What could be the cause?
A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors can contribute to this issue:
-
Purity and Integrity of the Compound: The most common cause is variability in the purity of different batches of this compound. Even small amounts of impurities can significantly alter the apparent activity. The stability of the compound is also critical; degradation during storage or handling can lead to reduced potency.
-
Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50. Ensure the compound is fully dissolved according to the recommended protocol.
-
Assay Conditions: Variations in experimental conditions such as cell density, passage number, reagent concentrations (e.g., substrate, cofactors), and incubation times can all contribute to shifts in IC50 values.[1]
-
Storage and Handling: this compound is sensitive to repeated freeze-thaw cycles.[2] Improper storage can lead to degradation of the compound. It is recommended to aliquot the stock solution upon receipt and store it at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2]
Q2: How can we validate the consistency of a new batch of this compound?
A2: It is crucial to perform quality control checks on each new batch of this compound before initiating large-scale experiments. We recommend the following validation steps:
-
Analytical Chemistry Validation: Confirm the identity and purity of the new batch using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4][5][6] This will verify the molecular weight and assess the percentage of the active compound.
-
In Vitro Activity Assay: Perform a dose-response experiment to determine the IC50 of the new batch against its target, KDM5A.[2][7][8][9] Compare this value to the IC50 obtained from a previously validated batch (if available) or the value reported in the literature (250 nM).[2][7]
-
Solubility Test: Visually inspect the prepared stock solution for any precipitates. If solubility is a concern, a nephelometry-based solubility assay can provide a quantitative measure.
Q3: Our recent experiments with a new lot of this compound show reduced or no effect on our target gene expression. How should we troubleshoot this?
A3: A lack of expected biological effect can be due to several reasons. Here is a logical troubleshooting workflow:
Figure 1. Troubleshooting workflow for reduced biological effect of this compound.
Start by verifying the compound's integrity and activity as outlined in Q2. If the compound is active in a biochemical assay but not in cells, consider issues with cell permeability or target engagement. It's also essential to meticulously review your experimental protocol for any inadvertent changes.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Possible Cause: Inconsistent dispensing of this compound or other reagents, edge effects in multi-well plates, or poor cell plating uniformity.
-
Troubleshooting Steps:
-
Ensure thorough mixing of all solutions before dispensing.
-
Use calibrated pipettes and proper pipetting techniques.
-
Avoid using the outer wells of multi-well plates if edge effects are suspected.
-
Ensure even cell distribution when seeding plates.
-
Issue 2: Unexpected Cellular Toxicity
-
Possible Cause: Impurities in the this compound batch, incorrect final concentration, or off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Check the purity of the compound.
-
Perform a dose-response curve for toxicity to determine the optimal non-toxic concentration range.
-
Use the lowest effective concentration of the inhibitor to minimize off-target effects.[10]
-
Data Presentation
Table 1: Example Batch-to-Batch IC50 Comparison for this compound
| Batch ID | Purity (HPLC %) | IC50 (nM) vs. KDM5A | Fold Difference from Reference |
| Reference-001 | 99.5 | 250 | 1.0 |
| NewLot-001 | 99.2 | 265 | 1.06 |
| NewLot-002 | 95.8 | 410 | 1.64 |
| NewLot-003 | 98.9 | 245 | 0.98 |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Checkpoint | Status (Pass/Fail) | Notes |
| Compound | ||
| Purity Verified (HPLC/MS) | Attach Certificate of Analysis | |
| Solubility Confirmed | Visual inspection or quantitative assay | |
| Fresh Aliquot Used | Avoided multiple freeze-thaws | |
| Assay | ||
| Consistent Cell Passage Number | Note passage number used | |
| Reagents Freshly Prepared | Note preparation dates | |
| Consistent Incubation Times | Record start and end times | |
| Instrumentation | ||
| Pipettes Calibrated | Note last calibration date | |
| Plate Reader Maintained | Note last maintenance date |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a KDM5A Enzymatic Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant KDM5A.
Materials:
-
Recombinant human KDM5A
-
H3K4me3-biotinylated peptide substrate
-
AlphaLISA® detection reagents
-
This compound
-
Assay Buffer
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Add KDM5A enzyme to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for the desired pre-incubation time.
-
Initiate the reaction by adding the H3K4me3-biotinylated peptide substrate.
-
Incubate at room temperature.
-
Stop the reaction and add the AlphaLISA® detection beads.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50.
Figure 2. Workflow for determining the IC50 of this compound.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol can be used to assess the effect of this compound on histone H3 lysine 4 trimethylation (H3K4me3) levels in cells, a direct downstream marker of KDM5A activity.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3).
-
Incubate with appropriate secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
Signaling Pathway
This compound is an inhibitor of the KDM5A histone demethylase. KDM5A specifically removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription. By inhibiting KDM5A, this compound leads to an increase in global H3K4me3 levels, which in turn can alter gene expression programs involved in processes such as cell proliferation and differentiation.
Figure 3. Simplified signaling pathway of this compound action.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hovione.com [hovione.com]
- 4. agilent.com [agilent.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. adooq.com [adooq.com]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
Potency Showdown: A Comparative Analysis of KDM5 Demethylase Inhibitors CPI-4203 and CPI-455
For Immediate Release
A deep dive into the comparative potency of two prominent KDM5 demethylase inhibitors, CPI-4203 and CPI-455, reveals significant differences in their biochemical activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their inhibitory potential, supported by experimental data and detailed protocols, to inform future research and therapeutic development.
In the landscape of epigenetic drug discovery, the lysine-specific demethylase 5 (KDM5) family has emerged as a critical therapeutic target in oncology and other diseases. This guide presents a head-to-head comparison of two structurally related KDM5 inhibitors: this compound and CPI-455. Our analysis demonstrates that while both compounds target the KDM5 family, CPI-455 exhibits substantially greater potency against KDM5A.
Quantitative Comparison of Inhibitor Potency
Experimental data clearly delineates the superior potency of CPI-455 over this compound in inhibiting KDM5A, a key member of the KDM5 family. CPI-455 is a pan-inhibitor of the KDM5 family and displays high selectivity over other KDM subfamilies.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| CPI-455 | KDM5A | 10 | >200-fold vs. KDM2, 3, 4, 6, & 7 | [1][2] |
| This compound | KDM5A | 250 | Not specified; used as a less potent control | [3][4][5] |
Table 1: Summary of in vitro potency of CPI-455 and this compound against KDM5A.
Mechanism of Action and Signaling Pathway
Both this compound and CPI-455 function by inhibiting the enzymatic activity of KDM5 demethylases. This inhibition leads to a global increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][6]
Recent studies have elucidated a downstream signaling cascade affected by KDM5A inhibition. Specifically, treatment with CPI-455 has been shown to activate the PI3K/AKT/MAPK signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and apoptosis. The inhibition of KDM5A by CPI-455 can lead to the upregulation of genes that promote cell survival through this cascade.
References
- 1. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase KDM5A is regulated by its reader domain through a positive-feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domain architecture and protein–protein interactions regulate KDM5A recruitment to the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide: Utilizing CPI-4203 as a Negative Control for CPI-455 KDM5 Inhibitor Experiments
A Note on Target Specificity: This guide focuses on the well-documented activity of CPI-455 as a potent inhibitor of the KDM5 family of histone demethylases. Initial research indicates that the user's query regarding CPI-455 as a CBP/p300 inhibitor may be based on a misconception, as the scientific literature does not support this interaction. Instead, CBP/p300 are histone acetyltransferases, a distinct class of epigenetic modifiers. This guide will proceed by comparing CPI-455 and its negative control, CPI-4203, within the context of their established roles in KDM5 inhibition.
Introduction to CPI-455 and the Importance of a Negative Control
CPI-455 is a highly potent and selective, cell-permeable inhibitor of the KDM5 family of lysine-specific histone demethylases (KDM5A, B, C, and D).[1][2] These enzymes are responsible for removing methyl groups from trimethylated Histone H3 at Lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[3] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, thereby influencing gene expression and cellular processes.[2]
In any robust experimental design, it is crucial to differentiate the specific effects of an inhibitor from off-target or compound-related artifacts. This is achieved by using a negative control—a molecule that is structurally similar to the active compound but lacks significant biological activity against the target. For CPI-455, the ideal negative control is This compound . This compound is structurally analogous to CPI-455 but is substantially less potent, making it perfect for validating that the observed cellular effects are a direct result of KDM5 inhibition.[4]
Comparative Data: CPI-455 vs. This compound
The primary distinction between CPI-455 and its control, this compound, lies in their potency against the KDM5A enzyme. This difference is critical for their respective roles in experimentation.
| Feature | CPI-455 (Active Inhibitor) | This compound (Negative Control) |
| Primary Target | KDM5 Family (KDM5A, B, C, D) | KDM5 Family (KDM5A, B, C, D) |
| IC₅₀ (KDM5A) | ~10 nM [1][2] | ~250 nM [4] |
| Potency Difference | ~25-fold more potent than this compound[4] | Significantly less potent than CPI-455 |
| Mechanism | Inhibits H3K4 demethylation | Structurally similar, but ineffective at typical experimental concentrations |
| Cellular Effect | Increases global H3K4me3 levels[2] | No significant change in H3K4me3 levels at concentrations where CPI-455 is active[4] |
Visualizing the Mechanism and Experimental Logic
Diagrams are essential for conceptualizing the molecular pathway and the experimental rationale.
References
A Comparative Analysis of KDM5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various KDM5 inhibitors, summarizing their performance with supporting experimental data. The KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D) are epigenetic regulators that remove methyl groups from histone H3 at lysine 4 (H3K4), playing a crucial role in gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.
Mechanism of Action of KDM5 Inhibitors
KDM5 enzymes are Fe(II) and α-ketoglutarate (2-OG)-dependent oxygenases. Most KDM5 inhibitors are designed to be competitive with the 2-OG co-substrate, binding to the active site and preventing the demethylation of H3K4. This leads to an increase in the levels of H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription, thereby reactivating the expression of tumor suppressor genes and other silenced genes.
Comparative Performance of KDM5 Inhibitors
The following tables summarize the in vitro potency and selectivity of several prominent KDM5 inhibitors. The data has been compiled from various preclinical studies.
Pan-KDM5 Inhibitors: In Vitro Potency (IC50, nM)
| Inhibitor | KDM5A | KDM5B | KDM5C | KDM5D | Reference(s) |
| CPI-455 | 10 | - | - | - | [1][2] |
| KDM5A-IN-1 | 45 | 56 | 55 | - | [3] |
| KDOAM-25 | 71 | 19 | 69 | 69 | [4] |
| JIB-04 | 230 (JARID1A) | - | - | - | |
| KDM5-C49 | 40 | 160 | 100 | - | |
| KDM5-IN-1 | 15.1 | - | - | - | [3] |
| PBIT | 6000 | 3000 | 4900 | - |
Note: IC50 values can vary depending on the assay conditions. Some data for specific isoforms were not available in the reviewed sources.
KDM5B-Selective Inhibitors: In Vitro Potency (IC50, nM)
| Inhibitor | KDM5B | Reference(s) |
| GSK467 | 26 | [3] |
| TK-129 | 44 | [5] |
Selectivity Profile of KDM5 Inhibitors
Selectivity is a critical parameter for a chemical probe or a drug candidate. The following table highlights the selectivity of some KDM5 inhibitors against other KDM subfamilies.
| Inhibitor | Selectivity Profile | Reference(s) |
| CPI-455 | >200-fold selective for KDM5 over KDM2, 3, 4, 6, and 7 | [6] |
| GSK467 | 180-fold selective for KDM5B over KDM4C; no measurable inhibition of KDM6 | [3] |
| KDOAM-25 | Selective for KDM5 subfamily with no significant inhibition of other 2-OG oxygenases below 4.8 µM | [4] |
In Vivo Efficacy of KDM5 Inhibitors in Xenograft Models
Several KDM5 inhibitors have demonstrated anti-tumor activity in preclinical xenograft models across various cancer types.
| Inhibitor | Cancer Cell Line | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| KDM5-inh1 | SU-DHL-6 (Lymphoma) | NOD/SCID mice | 50 mg/kg, oral, daily (7 days on/7 days off) | Tumor growth inhibition | [7] |
| CPI-455 | P. gingivalis–positive PDXs | Humanized mice | 50 or 70 mg/kg, IP, daily | Elicited protective immunity when combined with anti-B7-H4 | [2] |
| JIB-04 | Glioblastoma | Orthotopic GB xenograft | - | Trend towards longer survival | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by KDM5 inhibition and a general workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for commonly used assays in the study of KDM5 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This homogeneous assay format is widely used for inhibitor screening and IC50 determination.
-
Reagents and Materials:
-
Recombinant KDM5 enzyme
-
Biotinylated H3K4me3 peptide substrate
-
Europium-labeled anti-H3K4me2 antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20)
-
α-ketoglutarate, Ascorbate, (NH4)2Fe(SO4)2·6H2O
-
Test compounds (KDM5 inhibitors)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a reaction buffer containing α-ketoglutarate, ascorbate, and (NH4)2Fe(SO4)2·6H2O.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the KDM5 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody-peptide binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the values against the inhibitor concentration to determine the IC50.[9][10][11][12]
-
AlphaScreen Assay for Inhibitor Screening
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay suitable for high-throughput screening.[13][14]
-
Reagents and Materials:
-
Recombinant KDM5 enzyme
-
Biotinylated H3K4me3 peptide substrate
-
Anti-H3K4me2 antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Assay buffer
-
α-ketoglutarate, Ascorbate, (NH4)2Fe(SO4)2·6H2O
-
Test compounds
-
384-well low-volume microplates
-
AlphaScreen compatible plate reader
-
-
Procedure:
-
The initial steps of compound and enzyme pre-incubation, and the demethylation reaction are similar to the TR-FRET assay.
-
After the demethylation reaction, add the Anti-H3K4me2 antibody and incubate to allow binding to the demethylated peptide.
-
Add the Protein A-coated Acceptor beads and incubate to allow them to bind to the antibody.
-
Add the Streptavidin-coated Donor beads in the dark and incubate to allow them to bind to the biotinylated peptide.
-
Read the plate on an AlphaScreen reader.[15][16][17] If the donor and acceptor beads are in close proximity (i.e., the peptide has been demethylated and is bound by the antibody-acceptor bead complex), a luminescent signal is generated.
-
A decrease in the signal indicates inhibition of the KDM5 enzyme. Plot the signal against inhibitor concentration to determine the IC50.
-
Conclusion
The development of potent and selective KDM5 inhibitors is a promising avenue for cancer therapy and other diseases. This guide provides a comparative overview of the existing inhibitors, their performance in preclinical models, and the methodologies used for their evaluation. As research in this field progresses, the continued development of novel inhibitors with improved potency, selectivity, and in vivo efficacy will be crucial for their successful translation into the clinic.
References
- 1. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules targeting histone demethylase genes (KDMs) inhibit growth of temozolomide-resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas [qmro.qmul.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Analysis: Unveiling the Parallels Between CPI-4203 and Genetic Knockdown of KDM5A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of KDM5A by CPI-4203 and its genetic knockdown. This analysis is supported by experimental data to delineate the functional consequences of targeting this key epigenetic modifier.
Lysine-specific demethylase 5A (KDM5A), an enzyme that removes activating histone H3 lysine 4 di- and trimethylation (H3K4me2/3) marks, has emerged as a critical regulator in cancer progression. Its role as a transcriptional repressor has implicated it in various cellular processes, including cell proliferation, apoptosis, and drug resistance. Consequently, KDM5A has become an attractive therapeutic target. This guide cross-validates the effects of a chemical inhibitor, this compound, with the genetic silencing of KDM5A to provide a comprehensive understanding of their comparative impacts. While direct head-to-head studies with this compound are limited, data from studies using the more potent, structurally related pan-KDM5 inhibitor, CPI-455, alongside KDM5A knockdown experiments, offer valuable insights into the on-target effects of KDM5A inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects observed upon treatment with a KDM5A inhibitor (using CPI-455 as a proxy for this compound's mechanism) and genetic knockdown of KDM5A.
Table 1: Effects on Cell Viability and Apoptosis
| Parameter | KDM5A Inhibitor (CPI-455) | KDM5A Knockdown (siRNA/shRNA) | Cell Lines | Reference |
| Cell Viability | Dose-dependent decrease; significant effects at >20 µM | Significant growth inhibition | Luminal breast cancer cells (MCF-7, T-47D, EFM-19), Osteosarcoma cells (MG-63, 143B) | [1][2] |
| Apoptosis | Induction of apoptosis-related pathways | Increased apoptosis | HEI-OC1 cells | [3] |
Table 2: Effects on Gene and Protein Expression
| Target | KDM5A Inhibitor (CPI-455) | KDM5A Knockdown (siRNA) | Cell Lines | Reference |
| Global H3K4me3 Levels | Increased | Increased | MCF-7, HEI-OC1 | [1][3] |
| p53 Target Genes (e.g., p21) | Upregulation | Upregulation | HCT116 | [4] |
| NOTCH Target Genes (e.g., HES1) | Increased mRNA levels | Increased mRNA levels | SCLC cell lines (GLC16, NCI-H1876, NCI-H69) | [5] |
| ASCL1 | Decreased mRNA levels | Decreased mRNA levels | SCLC cell lines (GLC16) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate osteosarcoma cells (MG-63 and 143B) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment:
-
KDM5A Knockdown: Transfect cells with KDM5A-specific siRNA or a scramble control siRNA.
-
Inhibitor Treatment: Treat cells with varying concentrations of the KDM5A inhibitor or DMSO as a vehicle control.
-
-
Incubation: Incubate the cells for 48 and 72 hours post-transfection/treatment.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The proliferation rate is normalized to the value at 24 hours.[2]
Western Blot Analysis
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-20% Tris-Glycine gradient gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM5A, H3K4me3, p21, ASCL1, and a loading control (e.g., GAPDH or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and gene-specific primers for the target genes (e.g., HES1, NOTCH2, ASCL1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.[2][5]
Visualizing the Molecular Consequences
To illustrate the cellular pathways and experimental logic, the following diagrams were generated using the Graphviz DOT language.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5A Regulates a Translational Program that Controls p53 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of CPI-4203 Against Other Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone demethylase inhibitor CPI-4203, focusing on its selectivity against a panel of other histone demethylase enzymes. The information presented is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Introduction to this compound
This compound is a chemical probe that acts as a selective inhibitor of the KDM5 family of histone demethylases. It is structurally related to the more potent pan-KDM5 inhibitor, CPI-455, and is often used as a less active control compound in research settings. The KDM5 enzymes are involved in the demethylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark for gene regulation. Inhibition of KDM5 activity can lead to an increase in global H3K4 trimethylation (H3K4me3) levels.
Biochemical Selectivity of this compound and Analogs
The selectivity of the parent compound, CPI-455, has been assessed against a panel of JmjC-domain-containing histone demethylases. This provides a strong indication of the likely selectivity profile of this compound, albeit with lower potency.
Table 1: Biochemical IC50 Values of CPI-455 against a Panel of Histone Demethylases
| Histone Demethylase Family | Target | IC50 (nM) for CPI-455 |
| KDM5 | KDM5A | 10 |
| KDM5B | 3 | |
| KDM5C | Not Reported | |
| KDM2 | KDM2B | >10,000 |
| KDM3 | KDM3B | >10,000 |
| KDM4 | KDM4C | 2,000 |
| KDM6 | KDM6A | >10,000 |
| KDM7 | KDM7B | 7,700 |
Data for CPI-455 is sourced from Vinogradova et al., 2016, Nature Chemical Biology. The IC50 for this compound against KDM5A is reported as 250 nM.
As indicated in the table, CPI-455 demonstrates high selectivity for the KDM5 family, with over 200-fold greater potency against KDM5A and KDM5B compared to other histone demethylase families tested. Given that this compound is a close structural analog, a similar selectivity profile is expected, with correspondingly higher IC50 values across the panel.
Experimental Protocols
The determination of inhibitor potency and selectivity against histone demethylases is typically performed using biochemical assays. A common method is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology.
Biochemical Histone Demethylase (H3K4) Activity/Inhibition Assay (AlphaLISA® format)
This assay quantifies the activity of KDM5 enzymes by detecting the demethylation of a biotinylated histone H3K4me3 peptide substrate.
Materials:
-
Recombinant human KDM5A/B/C enzyme
-
Biotinylated H3K4me3 peptide substrate
-
S-adenosyl-L-methionine (SAM) as a cofactor
-
AlphaLISA® anti-H3K4me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.01% BSA, 0.01% Tween-20)
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add assay buffer, recombinant KDM5 enzyme, and the biotinylated H3K4me3 substrate to the wells of a 384-well plate.
-
Add the diluted this compound or control compounds to the respective wells.
-
Initiate the demethylation reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding a solution containing EDTA and the anti-H3K4me2 acceptor beads.
-
Add streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory activity of compounds like this compound against histone demethylases.
Caption: Workflow for determining histone demethylase inhibitor IC50 values.
Signaling Pathway Context
This compound exerts its effect by modulating the epigenetic landscape, specifically by preventing the removal of methyl groups from H3K4. This has downstream consequences on gene expression.
Caption: this compound inhibits KDM5, leading to increased H3K4me3 and altered gene expression.
Conclusion
This compound is a valuable tool for studying the biological roles of the KDM5 family of histone demethylases. Based on the data from its more potent analog, CPI-455, it is expected to be highly selective for the KDM5 family over other histone demethylases. Researchers using this compound should consider its lower potency compared to CPI-455 and carefully titrate the compound to achieve the desired level of KDM5 inhibition in their experimental system. The provided experimental protocol outlines a standard method for independently verifying the potency and selectivity of this compound.
A Comparative Analysis of Phenotypic Effects: KDM5 Inhibitor CPI-4203 and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of CPI-4203, a selective KDM5 demethylase inhibitor, with other classes of epigenetic modifiers, including BET bromodomain inhibitors and Histone Deacetylase (HDAC) inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to Epigenetic Modifiers
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation, and their dysregulation is a hallmark of many diseases, including cancer. Epigenetic modifiers are a class of therapeutic agents that target the enzymes responsible for these modifications, offering a promising avenue for disease intervention.
This guide focuses on comparing the following classes of epigenetic modifiers:
-
KDM5 Inhibitors (e.g., this compound): These inhibitors target the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4). Inhibition of KDM5 enzymes leads to an increase in global H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription. This compound is a selective inhibitor of KDM5 demethylases, though it is a less potent analog of the more extensively studied CPI-455.
-
BET Bromodomain Inhibitors (e.g., CPI-203, JQ1): These small molecules target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are "readers" of histone acetylation and play a key role in transcriptional activation. BET inhibitors displace BET proteins from chromatin, leading to the downregulation of key oncogenes like MYC.
-
Histone Deacetylase (HDAC) Inhibitors: This class of drugs inhibits histone deacetylases, enzymes that remove acetyl groups from histones. HDAC inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the activation of tumor suppressor genes.
Comparative Data on Phenotypic Effects
The following tables summarize the reported phenotypic effects of KDM5 inhibitors (represented by the well-characterized CPI-455 as a proxy for this compound), BET inhibitors, and HDAC inhibitors across various cancer cell line models. It is important to note that the data is compiled from multiple studies, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Effects on Cell Viability and Proliferation
| Epigenetic Modifier Class | Compound(s) | Cell Lines | Observed Effect on Viability/Proliferation | Reported IC50/GI50 Values | Citation(s) |
| KDM5 Inhibitor | CPI-455 | MCF-7, T-47D, EFM-19 (Luminal Breast Cancer) | Significant decrease in viability at higher concentrations. | IC50: 35.4 µM (MCF-7), 26.19 µM (T-47D), 16.13 µM (EFM-19) | [1][2] |
| Multiple cancer cell lines | Decreased number of drug-tolerant persister cells. | Not specified for this endpoint. | [2][3] | ||
| BET Inhibitor | CPI-203 | Glioblastoma cell lines | Consistently effective at slowing cell growth. | Not specified, but noted as most consistently effective compound. | [4] |
| JQ1 | Pancreatic Ductal Adenocarcinoma (PDAC) patient-derived xenografts | Inhibition of tumor growth. | Not applicable (in vivo study). | [5] | |
| HDAC Inhibitor | Various | Multiple cancer cell lines | Inhibition of cell proliferation. | Varies widely depending on the specific inhibitor and cell line. | [6] |
Table 2: Effects on Apoptosis and Cell Cycle
| Epigenetic Modifier Class | Compound(s) | Cell Lines | Observed Effect on Apoptosis | Observed Effect on Cell Cycle | Citation(s) |
| KDM5 Inhibitor | KDM5A/5B knockdown | HL-60 (Acute Myeloid Leukemia) | Induction of apoptosis. | Modified cell cycle distribution and sub-G1 accumulation. | [7] |
| PBIT (KDM5 inhibitor) | C4-2B, PC-3 (Prostate Cancer) | No significant induction of apoptosis. | Cell cycle arrest and induction of senescence. | [8] | |
| BET Inhibitor | BET inhibitors | Lymphoma and Myeloid Leukemia cells | Induction of apoptosis. | Not the primary reported mechanism of action in this study. | |
| BETi + TNKSi | HCT-15, SW480, HCT-116 (Colorectal Cancer) | Enhanced apoptosis in combination. | Enhanced G1 cell cycle arrest in combination. | [9] | |
| HDAC Inhibitor | Various | Cancer cells | Induction of apoptosis. | Cell cycle arrest. |
Signaling Pathways and Mechanisms of Action
The distinct phenotypic effects of these epigenetic modifiers stem from their unique molecular targets and the signaling pathways they modulate.
KDM5A Signaling Pathway
KDM5A, the target of this compound, primarily acts as a transcriptional repressor by demethylating H3K4me3. Its inhibition leads to the reactivation of silenced genes. One of the key pathways regulated by KDM5A is the Wnt/β-catenin signaling pathway.
BRD4 Signaling Pathway
BET inhibitors, such as CPI-203, target BRD4, a key transcriptional co-activator. BRD4 is involved in the expression of numerous oncogenes and inflammatory genes through pathways like JAK/STAT and Notch signaling.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Histone Deacetylase Inhibitors and Phenotypical Transformation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone demethylases KDM5A and KDM5B in AML cancer cells: A comparative view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The KDM5 inhibitor PBIT reduces proliferation of castration-resistant prostate cancer cells via cell cycle arrest and the induction of senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNKS inhibitors potentiate proliferative inhibition of BET inhibitors via reducing β-Catenin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CPI-4203: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CPI-4203, a selective inhibitor of KDM5 demethylases, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring a secure and responsible laboratory environment.
This compound should be treated as a potentially toxic substance.[1] Disposal must be carried out in accordance with all local, state, and federal regulations. The following procedures are based on general best practices for laboratory chemical waste management and information derived from available safety data.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a chemical fume hood to prevent inhalation of dust.[1]
Summary of Key Safety Information
For quick reference, the following table summarizes critical safety and handling information for this compound.
| Parameter | Information | Source |
| Chemical Name | 6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | Axon Medchem |
| CAS Number | 1628214-07-2 | Axon Medchem |
| Potential Health Effects | To be treated as potentially toxic. The substance is not fully tested. | Axon Medchem |
| Personal Protective Equipment | Suitable protective clothing, gloves, and eye/face protection. | Axon Medchem |
| Engineering Controls | Use in a chemical fume hood with an independent air supply. | Axon Medchem |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the disposal procedure for both solid this compound and solutions containing the compound.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing boats, spatulas), should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be segregated into a specific hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles or other sharps used to handle this compound solutions must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Ensure the label is securely attached to the container and is legible.
3. Spill and Decontamination Procedures:
-
In the event of a spill, dry material should be carefully vacuumed or swept up and placed in the designated solid hazardous waste container.[1] Avoid raising dust.[1]
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Following the removal of the spilled material, decontaminate the affected surfaces and any equipment with alcohol and then wash with copious amounts of water.[1]
4. Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified EHS provider.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Disclaimer: The information provided here is intended as a guide and should be supplemented by the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance on chemical waste disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
